4-(2-Piperidinoethyl)-1-bromobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-bromophenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXYBJOTCBAJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(2-Piperidinoethyl)-1-bromobenzene CAS number and identifiers
CAS 849519-43-3 | Strategic Intermediate & Pharmacophore
Abstract
This technical guide profiles 4-(2-Piperidinoethyl)-1-bromobenzene (CAS 849519-43-3), a critical bifunctional building block in medicinal chemistry. Structurally, it consists of a piperidine ring linked to a para-bromobenzene moiety via an ethyl spacer. This specific architecture serves two distinct roles: it acts as a pharmacophore for Sigma-1 (
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | 1-[2-(4-Bromophenyl)ethyl]piperidine |
| Common Synonyms | 4-Bromo-1-(2-piperidinoethyl)benzene; |
| CAS Number | 849519-43-3 |
| Molecular Formula | |
| Molecular Weight | 268.19 g/mol |
| SMILES | BrC1=CC=C(CCN2CCCCC2)C=C1 |
| Appearance | Off-white to pale yellow low-melting solid or viscous oil (Free Base) |
| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in water (Free Base) |
| pKa (Calc.) | ~9.2 (Piperidine nitrogen) |
Synthetic Pathways & Mechanistic Insight
The synthesis of this compound is most efficiently achieved through nucleophilic substitution (
Protocol A: Direct Alkylation (Standard
)
This method relies on the nucleophilic attack of the secondary amine (piperidine) on the alkyl halide (4-bromophenethyl bromide).
-
Reagents: 4-Bromophenethyl bromide (1.0 equiv), Piperidine (1.2 equiv),
(2.0 equiv). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Catalyst: KI (0.1 equiv) - Optional, accelerates reaction via Finkelstein mechanism.
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenethyl bromide (e.g., 10 mmol) in anhydrous MeCN (50 mL).
-
Base Addition: Add anhydrous
(20 mmol) and catalytic KI (1 mmol). Stir for 10 minutes. -
Nucleophile Addition: Add piperidine (12 mmol) dropwise.
-
Reaction: Heat to reflux (
) for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). -
Workup: Cool to room temperature. Filter off inorganic salts (
). Concentrate the filtrate in vacuo. -
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over
. If necessary, purify via flash column chromatography (Silica, Hexane:EtOAc gradient) or crystallize as the HCl salt using ethereal HCl.
Mechanism & Workflow Diagram
Figure 1: Direct alkylation pathway via nucleophilic substitution.
Structural Utility in Medicinal Chemistry
This compound is not merely an intermediate; it is a "privileged structure" found in CNS-active agents.
A. Pharmacophore Analysis
-
Sigma-1 (
) Receptor Ligands: The phenethyl-amine motif is a classic pharmacophore for receptors. The basic nitrogen (protonated at physiological pH) forms an ionic bond with Asp126 in the receptor pocket, while the bromobenzene occupies the primary hydrophobic sub-pocket. -
NMDA (GluN2B) Antagonism: Structurally analogous to Ifenprodil , this scaffold binds to the allosteric site of the GluN2B subunit. The linker length (ethyl) is critical for optimal positioning between the aromatic ring and the basic amine.
B. Divergent Synthesis (The "Bromine Handle")
The para-bromine atom is chemically inert to the alkylation conditions used to install the piperidine, leaving it available for downstream cross-coupling.
-
Suzuki-Miyaura Coupling: React with aryl boronic acids to create biaryl CNS ligands.
-
Buchwald-Hartwig Amination: React with amines to generate piperazine-like derivatives.
Figure 2: Divergent synthesis workflow utilizing the aryl bromide handle.
Analytical Characterization
To validate the synthesis, the following spectral signatures are expected:
-
NMR (400 MHz,
):- ~7.40 (d, 2H, Ar-H ortho to Br) – Characteristic AA'BB' system.
- ~7.10 (d, 2H, Ar-H meta to Br).
-
~2.75 (m, 2H,
). -
~2.50 (m, 2H,
). -
~2.40 (m, 4H, Piperidine
). -
~1.60 (m, 4H, Piperidine
). -
~1.45 (m, 2H, Piperidine
).
-
Mass Spectrometry (ESI):
-
Expected
peak at 268.1/270.1 (1:1 ratio due to isotopes).
-
Safety & Handling
-
Hazards: The starting material (4-bromophenethyl bromide) is a potent alkylating agent and lachrymator. Handle in a fume hood.
-
Storage: Store the final product under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the tertiary amine.
-
Disposal: Quench excess alkylating agents with aqueous ammonia or thiosulfate before disposal.
References
-
Parchem Fine & Specialty Chemicals. this compound Product Specifications. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for 4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide (Structural Analog). Retrieved from
-
Mestres, J., et al. (2011). Ligand-based approach to the prediction of sigma-1 receptor affinity.[1] European Journal of Medicinal Chemistry.[2]
-
Chen, Y., et al. (2015). Synthesis of 1-(4-bromophenyl)piperidine derivatives. European Journal of Medicinal Chemistry.[2] Retrieved from
-
Sigma-Aldrich. Product Specification: 1-(4-Bromophenyl)piperazine (Analogous Synthesis). Retrieved from
Sources
An In-Depth Technical Guide to 4-(2-Piperidinoethyl)-1-bromobenzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Piperidinoethyl)-1-bromobenzene, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, outlines a robust and reproducible synthetic protocol, and explores its characterization through modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, this guide discusses the compound's prospective applications, particularly in the realm of drug discovery, by drawing parallels with structurally related molecules that have demonstrated notable biological activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction: The Significance of the Piperidine Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for constructing molecules that can interact with a wide range of biological targets. The incorporation of a bromophenyl group, as seen in this compound, provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈BrN | [1] |
| Molecular Weight | 268.19 g/mol | [1] |
| Appearance | Predicted: Off-white to pale yellow solid or oil | - |
| Solubility | Predicted: Soluble in organic solvents such as methanol, ethanol, and dichloromethane | - |
| Boiling Point | Predicted: > 300 °C | - |
| Melting Point | Not available | - |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction. This approach is reliable and scalable, making it suitable for laboratory-scale synthesis and potential industrial applications.
Synthetic Pathway
The most direct and logical synthetic route involves the reaction of 4-bromophenethyl bromide with piperidine. In this SN2 reaction, the nitrogen atom of the piperidine ring acts as a nucleophile, displacing the bromide ion from the phenethyl bromide backbone.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
4-Bromophenethyl bromide
-
Piperidine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromophenethyl bromide (1.0 eq) and a suitable solvent such as acetonitrile or DMF (approximately 10 mL per gram of the bromide).
-
Addition of Reagents: Add piperidine (1.2 eq) to the solution, followed by the addition of a base such as potassium carbonate or triethylamine (1.5 eq). The base is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C to increase the reaction rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Analytical Characterization
The structural elucidation and confirmation of the synthesized this compound are performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of the target compound are predicted based on the analysis of similar structures.
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 7.35-7.45 (d, 2H): Aromatic protons ortho to the bromine atom.
-
δ 7.00-7.10 (d, 2H): Aromatic protons meta to the bromine atom.
-
δ 2.70-2.80 (m, 2H): Methylene protons of the ethyl group adjacent to the benzene ring.
-
δ 2.50-2.60 (m, 2H): Methylene protons of the ethyl group adjacent to the piperidine nitrogen.
-
δ 2.30-2.45 (t, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen.
-
δ 1.50-1.65 (m, 4H): Methylene protons of the piperidine ring.
-
δ 1.35-1.50 (m, 2H): Methylene proton of the piperidine ring.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ 139.0: Quaternary carbon of the benzene ring attached to the ethyl group.
-
δ 131.5: Aromatic carbons ortho to the bromine atom.
-
δ 130.5: Aromatic carbons meta to the bromine atom.
-
δ 120.0: Carbon of the benzene ring attached to the bromine atom.
-
δ 60.0: Methylene carbon of the ethyl group adjacent to the piperidine nitrogen.
-
δ 54.5: Methylene carbons of the piperidine ring adjacent to the nitrogen.
-
δ 33.0: Methylene carbon of the ethyl group adjacent to the benzene ring.
-
δ 26.0: Methylene carbons of the piperidine ring.
-
δ 24.5: Methylene carbon of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Expected Fragmentation Pattern (EI-MS):
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 267 and 269 with an intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom. Key fragment ions would likely arise from the cleavage of the C-C bond between the ethyl group and the piperidine ring, and the benzylic C-C bond.
Caption: Predicted mass spectrometry fragmentation of the target compound.
Potential Applications in Drug Discovery and Development
While specific biological activity data for this compound is not extensively reported in the literature, its structural motifs are present in numerous pharmacologically active molecules. This suggests its potential as a valuable intermediate for the synthesis of novel therapeutic agents.
Central Nervous System (CNS) Agents
The phenylpiperidine and related phenylpiperazine scaffolds are well-established pharmacophores in drugs targeting the central nervous system. These compounds are known to interact with various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors. Derivatives of this compound could be synthesized and screened for activity at these receptors to identify novel candidates for treating depression, anxiety, and psychosis.
Antimicrobial and Anticancer Agents
Piperidine derivatives have also shown promise as antimicrobial and anticancer agents. The versatile nature of the this compound scaffold allows for the introduction of various functional groups that could lead to the discovery of compounds with potent activity against a range of pathogens and cancer cell lines.
Conclusion
This compound is a compound of significant interest due to its accessible synthesis and its potential as a versatile building block in medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, a robust synthetic protocol, and a predictive analysis of its spectral characteristics. The structural similarity of this compound to known bioactive molecules underscores its potential for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of new and effective drugs.
References
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
- MDPI. (2021).
Sources
4-(2-Piperidinoethyl)-1-bromobenzene: A Versatile Scaffold for CNS and Sigma Receptor Ligand Synthesis
The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 4-(2-Piperidinoethyl)-1-bromobenzene , a critical scaffold in medicinal chemistry.
Executive Summary
This compound (CAS: 849519-43-3 / 93247-78-0) is a "privileged structure" intermediate used extensively in the discovery of Central Nervous System (CNS) agents. Its structure combines a lipophilic aryl bromide "handle" with a basic piperidine moiety via an ethyl linker, forming a classic pharmacophore found in Sigma-1 receptor ligands , Acetylcholinesterase (AChE) inhibitors , and recently, as a semi-rigid linker in PROTAC (Proteolysis Targeting Chimera) development.
This guide outlines the optimized synthesis, impurity profiling, and application logic for researchers utilizing this intermediate in drug development.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 1-[2-(4-Bromophenyl)ethyl]piperidine |
| Common Name | 4-(2-Piperidinoethyl)bromobenzene |
| CAS Number | 849519-43-3 (Primary), 93247-78-0 (Related salt forms) |
| Molecular Formula | C₁₃H₁₈BrN |
| Molecular Weight | 268.20 g/mol |
| Appearance | Colorless to pale yellow oil (free base); White solid (HCl salt) |
| Solubility | Soluble in DCM, MeOH, EtOH; Sparingly soluble in water (free base) |
| pKa | ~10.2 (Piperidine nitrogen) |
Synthetic Pathways: The "How-To"
The synthesis of this compound is primarily achieved via nucleophilic substitution (Sɴ2). However, for GMP scalability, alternative routes avoiding unstable alkyl halides are preferred.
Route A: Direct Alkylation (Standard Lab Scale)
This route is preferred for rapid gram-scale synthesis due to its high atom economy and simplicity.
-
Reagents: 4-Bromophenethyl bromide (1.0 eq), Piperidine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Reflux (80°C) for 6–12 hours.
Protocol:
-
Charge a round-bottom flask with 4-bromophenethyl bromide (26.4 g, 100 mmol) and MeCN (250 mL).
-
Add K₂CO₃ (27.6 g, 200 mmol) followed by the slow addition of piperidine (10.2 g, 120 mmol). Note: Exothermic reaction.
-
Heat to reflux. Monitor by TLC (SiO₂, 5% MeOH/DCM) or HPLC.
-
Workup: Cool to RT, filter off inorganic salts. Concentrate filtrate. Dissolve residue in DCM, wash with water and brine.
-
Purification: If oil is colored, pass through a short silica plug or convert to HCl salt for crystallization (EtOH/Et₂O).
Route B: Amidation-Reduction (Scalable/GMP)
This route avoids the use of 4-bromophenethyl bromide, which is a potential lachrymator and genotoxic impurity (GTI).
-
Amidation: React 4-bromophenylacetic acid with piperidine using EDC/HOBt or Thionyl Chloride (SOCl₂) to form the amide.
-
Reduction: Reduce the amide using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) to yield the tertiary amine.
Visualization of Synthetic Logic
Caption: Comparative synthesis routes. Route A is direct and fast; Route B is preferred for avoiding alkyl halide impurities in late-stage pharma.
Pharmaceutical Applications (The "Why")
This intermediate acts as a bifunctional scaffold : the piperidine ring provides basicity for receptor binding, while the aryl bromide serves as a "handle" for cross-coupling reactions to build complex APIs.
Sigma Receptor Ligands (Neuroprotection)
The 4-(2-aminoethyl)phenyl motif is the defining pharmacophore for Sigma-1 (σ1) receptor ligands.
-
Mechanism: The basic nitrogen binds to the anionic site of the σ1 receptor (Asp126), while the phenyl group occupies the primary hydrophobic pocket.
-
Application: Synthesis of high-affinity ligands similar to Panamesine (EMD 57445) and Cutamesine (SA4503) . The bromine allows for the attachment of diverse biaryl systems via Suzuki coupling to tune selectivity between σ1 and σ2 subtypes.
PROTAC Linker Design
In Targeted Protein Degradation (TPD), this molecule is used to synthesize rigid linkers.
-
Role: The ethyl-phenyl-piperidine chain provides a semi-rigid spacer that can improve the cell permeability of PROTACs compared to traditional PEG chains.
-
Chemistry: The bromine is converted to a boronic ester or amine to attach the E3 ligase ligand (e.g., Cereblon binder).
Acetylcholinesterase (AChE) Inhibitors
Analogs of Donepezil often utilize the phenethyl-piperidine core.
-
Utility: The bromine atom allows for the introduction of the indanone or phthalimide moieties required for dual binding sites on the AChE enzyme.
Applications Workflow
Caption: The aryl bromide handle enables divergent synthesis of three major classes of pharmaceutical agents.
Quality & Impurity Profiling
For pharmaceutical use, controlling specific impurities is critical.
| Impurity Type | Origin | Control Strategy |
| Impurity A (Styrene) | Elimination of HBr from starting material (4-bromophenethyl bromide) under basic conditions. | Maintain temperature <85°C; avoid excessively strong bases (e.g., NaH). |
| Impurity B (Dimer) | Double alkylation of piperidine (rare due to steric hindrance) or quaternary salt formation. | Use excess piperidine (1.2–1.5 eq) to favor mono-alkylation. |
| Impurity C (Hydrolysis) | Hydrolysis of starting bromide to alcohol. | Use anhydrous solvents (MeCN, <0.1% H₂O). |
References
-
Sigma Receptor Ligand Design: Holtschulte, C., et al. "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 2010. Link
-
PROTAC Linker Chemistry: "tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate as a semi-flexible linker in PROTAC development." Sigma-Aldrich Technical Bulletin. Link
-
Piperidine Synthesis Reviews: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, 2023.[1][2] Link
-
General Synthesis: "Reaction of alkyl bromide in presence of piperidine." Chemistry Stack Exchange, 2018. Link
Sources
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-(2-Piperidinoethyl)-1-bromobenzene
Topic: Suzuki Coupling Reactions using 4-(2-Piperidinoethyl)-1-bromobenzene Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
This compound is a privileged building block in medicinal chemistry, frequently serving as a pharmacophore in antihistamines, antipsychotics, and GPCR modulators. Its structural core combines an aryl bromide (electrophile) with a basic tertiary amine (piperidine) tethered by an ethyl spacer.
While the aryl bromide moiety is a classic Suzuki coupling partner, the presence of the tertiary amine introduces a critical variable: Lewis basicity . Free amines can coordinate to palladium centers, displacing labile ligands and arresting the catalytic cycle (catalyst poisoning). Furthermore, the basicity complicates standard purification, as the product often streaks on silica gel.
This guide provides two optimized protocols—Method A (Robust/Standard) and Method B (High-Performance) —designed to overcome amine-induced catalyst deactivation and streamline purification using the substrate's physicochemical properties.
Chemical Profile & Mechanistic Challenges[1]
| Property | Specification | Implication for Suzuki Coupling |
| Substrate | This compound | Electrophile (Ar-Br) |
| Functional Group | Tertiary Amine ( | Can coordinate Pd(II) species; requires basic workup. |
| Leaving Group | Bromide | Moderate reactivity; requires activation (heat or active catalyst). |
| Solubility | Lipophilic (Free Base) / Hydrophilic (Salt) | Allows for "Self-Validating" Acid-Base purification. |
The "Amine Poisoning" Effect
In standard Suzuki couplings using Pd(PPh
Solution: Use catalysts with bulky, electron-rich ligands (e.g., dppf, XPhos) that sterically prevent amine coordination or bind Pd so tightly that the amine cannot displace them.
Mechanism & Pathway Visualization
The following diagram illustrates the standard catalytic cycle and the specific "Amine Trap" that must be avoided, alongside the Acid-Base purification logic.
Figure 1: Catalytic cycle showing the competitive amine coordination pathway (Red) which is mitigated by using bulky ligands (Green path).
Experimental Protocols
Method A: Robust Standard Conditions (Pd(dppf)Cl )
Best for: Standard boronic acids, cost-sensitive scale-up, and general screening.
Rationale: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol, ~268 mg)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl
[1][2]·CH Cl (3-5 mol%) -
Base: K
CO (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: To a reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K
CO (3.0 equiv). -
Degassing: Add 1,4-Dioxane and Water (0.2 M concentration relative to bromide). Sparge with Nitrogen or Argon for 5–10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl
[1][2]·CH Cl (0.03 equiv). -
Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor by LC-MS (Note: TLC may be difficult due to the basic amine streaking).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[3] Proceed to Section 5: Purification .
Method B: High-Performance Conditions (Buchwald G3)
Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or low catalyst loading.
Rationale: The XPhos Pd G3 precatalyst activates rapidly to form the monoligated Pd(0)-XPhos species. The bulky biaryl phosphine (XPhos) creates a "roof" over the Pd center, rendering amine coordination geometrically impossible.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 equiv[4]
-
Catalyst: XPhos Pd G3 (1-2 mol%)
-
Base: K
PO (0.5 M aqueous solution, 3.0 equiv) -
Solvent: THF or Toluene[5]
Step-by-Step Procedure:
-
Setup: Charge vial with aryl bromide and boronic acid.
-
Solvent: Add THF (0.2 M).
-
Base: Add aqueous K
PO (3.0 equiv). -
Catalyst: Add XPhos Pd G3 (0.02 equiv).
-
Reaction: Stir vigorously at 60°C (THF) or 80°C (Toluene) for 1–4 hours.
-
Insight: The biphasic nature requires vigorous stirring to ensure phase transfer.
-
-
Workup: Proceed to Section 5: Purification .
Purification & Analysis: The "Self-Validating" Workflow
The basicity of the piperidine ring allows for a chemical purification trick that separates the product from non-basic impurities (e.g., de-brominated starting material, boronic acid homocouples, phosphine oxides) without chromatography.
Acid-Base Extraction Protocol
Figure 2: Acid-Base extraction workflow for purification of piperidine-containing Suzuki products.
Detailed Steps:
-
Acid Wash: Dissolve crude organic residue in EtOAc. Extract twice with 1M HCl .
-
Chemistry: The product becomes protonated (water-soluble). Neutral impurities (phosphine oxides, boronic dimers) stay in the EtOAc.
-
-
Discard Organic: Discard the EtOAc layer (or save for analysis of impurities).
-
Basify: Cool the acidic aqueous layer in ice. Slowly add 4M NaOH until pH > 12. The product will precipitate or oil out as the free base.
-
Extract Product: Extract the basic aqueous phase 3x with DCM or EtOAc.
-
Dry & Concentrate: Dry combined organics over Na
SO , filter, and concentrate. -
Chromatography (Optional): If further purification is needed, use Silica Gel with 1-5% Triethylamine (Et
N) or NH in MeOH/DCM to prevent streaking.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch from Pd(PPh |
| Starting Material Remains | Oxidative Addition Failure | Ensure the reaction is oxygen-free. Add 10 mol% free ligand (e.g., XPhos) to stabilize Pd species. |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF |
| Product Streaking on TLC | Interaction with Silica | Add 1% Et |
| Black Precipitate | Pd Aggregation ("Pd Black") | Reaction is too hot or ligand deficient. Lower temp or add more ligand. |
References
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on amine interference in Pd coupling).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
- Vertex AI Search Results. (2025). Contextual data on piperidine-boronate synthesis and purification. (See Search Results 1.3, 1.7, 1.12).
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. rsc.org [rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Preparation of Grignard Reagents from 4-(2-Piperidinoethyl)-1-bromobenzene
Executive Summary
This guide details the protocol for synthesizing 4-(2-Piperidinoethyl)phenylmagnesium bromide , a specialized functionalized aryl Grignard reagent. Unlike simple alkyl halides, this substrate contains a tertiary amine (piperidine) linked via an ethyl chain.[1] While tertiary amines are generally compatible with Grignard formation, they present unique challenges regarding solubility , coordination to magnesium , and hygroscopicity .[1]
This protocol addresses the critical requirement of using the free base form of the precursor, the selection of THF as the optimal solvent to manage amine-magnesium coordination, and specific initiation techniques required for electron-rich aryl bromides.
Chemical Context & Challenges[1][2][3][4]
The Substrate[2]
-
Compound: 4-(2-Piperidinoethyl)-1-bromobenzene
-
Functionality: Aryl Bromide + Tertiary Amine (Piperidine).[1]
-
Key Challenge: The nitrogen lone pair can coordinate with the magnesium species (
), potentially forming insoluble aggregates or altering the reactivity ("Schlenk equilibrium"). Furthermore, this precursor is often supplied as a hydrochloride salt, which contains acidic protons that will instantly quench any formed Grignard reagent.[1]
Reaction Pathway
The synthesis proceeds via a radical-mediated oxidative addition of Magnesium into the Carbon-Bromine bond (Single Electron Transfer mechanism).
[1]Where
Pre-Reaction Protocols (Critical)
Free-Basing the Precursor
STOP: If your starting material is a salt (e.g., Hydrochloride, Hydrobromide), you must convert it to the free base.
-
Dissolution: Dissolve the salt (10 g) in distilled water (50 mL).
-
Basification: Slowly add 2M NaOH solution until pH > 12. The oil/solid free base will separate.
-
Extraction: Extract with Dichloromethane (
mL). -
Drying: Dry combined organics over anhydrous
. Filter. -
Azeotropic Drying (Crucial): Evaporate the DCM. Redissolve the residue in anhydrous Toluene (20 mL) and evaporate again. Repeat twice. This removes trace moisture which inhibits Grignard initiation.[1]
-
Final State: High-vacuum dry for 2 hours. Use immediately.
Reagent Table[2]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Density | Role |
| This compound | ~268.19 | 1.0 | N/A | Substrate |
| Magnesium Turnings | 24.30 | 1.2 - 1.5 | 1.74 | Metal Source |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 0.89 | Solvent (Anhydrous) |
| Iodine ( | 253.8 | Cat.[1] | 4.93 | Initiator |
| 1,2-Dibromoethane (DBE) | 187.86 | Cat.[1] | 2.18 | Activator (Entrainer) |
Detailed Experimental Protocol
Equipment Setup
-
Glassware: 3-neck round bottom flask (RBF), reflux condenser, pressure-equalizing addition funnel.[1]
-
Preparation: All glassware must be oven-dried at 120°C for >4 hours and assembled hot under a stream of dry Nitrogen or Argon.
-
Stirring: Teflon-coated magnetic stir bar (egg-shaped for grinding action).[1]
Step-by-Step Synthesis
Step 1: Magnesium Activation
-
Place Magnesium turnings (1.2 equiv) into the RBF.[1]
-
Dry Stir: Stir vigorously under inert gas flow for 10 minutes to mechanically crush oxides.
-
Chemical Activation: Add a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes (purple haze), coating the Mg. Allow to cool.
Step 2: Initiation
-
Add anhydrous THF to cover the Mg turnings (approx. 5-10 mL).
-
Prepare a solution of the Substrate (1.0 equiv) in anhydrous THF (Concentration ~1.0 M).
-
Add approx. 5% of the Substrate solution to the Mg.
-
Observation: Look for turbidity, heat generation, or disappearance of the iodine color.[1]
-
Troubleshooting: If no reaction occurs after 5 mins, add 2-3 drops of 1,2-Dibromoethane . Heat locally with a heat gun to reflux.[1] Once bubbling starts (independent of heating), the reaction has initiated.[1]
Step 3: Addition and Reflux
-
Once initiated, begin dropwise addition of the remaining Substrate solution.[1]
-
Rate Control: Adjust rate to maintain a gentle, self-sustained reflux. If the reaction slows, apply external heat (oil bath at 65-70°C).[1]
-
Completion: After addition is complete, heat the mixture at reflux for 2 hours . Aryl bromides are slower to react than alkyl halides; the extended reflux ensures conversion.
-
Appearance: The solution typically turns dark grey or brown.[1]
Step 4: Filtration (Optional but Recommended) [1]
-
The tertiary amine can cause precipitation of Mg salts.[1] If significant solids are present, filter the solution through a glass frit or via cannula transfer with a glass-fiber filter tip into a clean, dry Schlenk flask.[1]
Quality Control: Titration
Do not assume the theoretical yield. You must titrate the reagent.[1]
Method: Salicylaldehyde Phenylhydrazone [1]
-
Weigh approx.[1][4][5] 0.5 mmol of salicylaldehyde phenylhydrazone into a dry vial.
-
Dissolve in 5 mL anhydrous THF. The solution is yellow .
-
Add the Grignard reagent dropwise via syringe.[1]
-
Endpoint: The solution turns bright orange (formation of the dianion).
-
Calculate Molarity:
.[1]
Visualization of Workflow
Caption: Logical workflow for the preparation of amino-aryl Grignard reagents, emphasizing the critical salt-neutralization step.
Troubleshooting & Safety
Troubleshooting Guide
-
Issue: Reaction won't start.
-
Cause: Wet solvent or passivated Magnesium.[1]
-
Fix: Add 0.5 mL of DIBAL-H (1M in Hexanes) to the Mg/THF mix before adding the bromide. DIBAL-H acts as a scavenger for water and activates the Mg surface (Rieke-like activation).
-
-
Issue: Heavy Precipitation. [1]
Safety Hazards
-
Corrosivity: Grignard reagents are strong bases; causes severe skin burns.[1]
-
Flammability: THF is highly flammable.[1] Ether peroxides are a risk if using diethyl ether (THF is preferred here).[1]
-
Amine Toxicity: The starting material is a bioactive intermediate; handle with full PPE (gloves, goggles, fume hood).[1]
References
-
Knochel, P., et al. (2006).[1] Functionalized Grignard Reagents. Handbook of Functionalized Organometallics.
-
Sigma-Aldrich. Product Specification: [4-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide.[1]
-
Love, B. E., & Jones, E. G. (1999).[1] The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents.
- Context: The definitive protocol for titr
-
[1]
-
Organic Syntheses.
Sources
- 1. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
Reaction conditions for nucleophilic substitution with piperidine
An Application Guide to Nucleophilic Substitution Reactions with Piperidine
For researchers and professionals in organic synthesis and drug development, the piperidine moiety is a cornerstone of molecular design.[1][2][3] It is a privileged scaffold found in numerous FDA-approved pharmaceuticals, valued for its ability to modulate physicochemical properties like solubility and lipophilicity, and to interact favorably with biological targets.[3][4][5] The construction of C-N bonds to incorporate this heterocycle is, therefore, a frequent and critical task. Nucleophilic substitution reactions are the most direct methods for achieving this transformation.
This guide provides an in-depth exploration of the reaction conditions for nucleophilic substitution using piperidine, moving beyond simple protocols to explain the causality behind experimental choices. We will delve into the mechanistic nuances of aliphatic (SN2), aromatic (SNAr), and transition-metal-catalyzed pathways, offering field-proven insights to empower chemists to optimize these crucial reactions.
The Dual Nature of Piperidine: Nucleophile and Base
Understanding the reactivity of piperidine begins with appreciating its dual chemical character. As a secondary amine, it possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. However, with a conjugate acid pKₐ (pKₐH) of approximately 11.2, it is also a moderately strong base, capable of participating in acid-base chemistry that can either be productive or lead to undesired side reactions.
The nucleophilicity of piperidine is significantly higher than that of acyclic secondary amines like diethylamine and is substantially greater than that of morpholine, where the electron-withdrawing effect of the oxygen atom reduces the nitrogen's electron-donating ability.[6] This inherent reactivity makes piperidine an excellent choice for forming C-N bonds, but its basicity requires careful consideration of the substrate and reaction conditions to avoid elimination side reactions, particularly with sterically hindered secondary or tertiary alkyl halides.
Section 1: Nucleophilic Aliphatic Substitution (SN2)
The SN2 reaction is a fundamental method for attaching a piperidine ring to an sp³-hybridized carbon. The reaction proceeds via a concerted mechanism where the piperidine attacks the electrophilic carbon, and the leaving group departs simultaneously.
Key Reaction Parameters
-
Substrate: The reaction is most efficient with primary (1°) and less hindered secondary (2°) alkyl halides or sulfonates. Steric hindrance is a critical limiting factor; tertiary (3°) halides will not undergo SN2 reactions and will instead favor elimination pathways due to piperidine's basicity.[7] Even significant steric hindrance near the reaction center in a primary halide can dramatically slow the SN2 pathway and may promote alternative mechanisms, such as rearrangements or homoallylic substitutions if a cyclopropyl group is present.[8]
-
Leaving Group: The efficacy of the leaving group is paramount for a successful SN2 reaction. A good leaving group must be a weak base, capable of stabilizing the negative charge as it departs. The standard reactivity trend is: I > Br > Cl > OTs (tosylate) > OMs (mesylate) >> F
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN) , N,N-dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) are generally preferred. These solvents solvate the counter-ion of the substrate but do not strongly hydrogen-bond with the piperidine nucleophile, leaving its lone pair more available for attack. Using piperidine itself as the solvent is also a common and effective strategy, especially when refluxing conditions are required.[8]
-
Temperature: Reaction temperatures can range from room temperature for highly reactive substrates (e.g., benzyl bromide, allyl iodide) to elevated temperatures (80-120 °C) for less reactive alkyl chlorides. Heat increases the reaction rate but also increases the likelihood of the competing E2 elimination reaction.
-
Stoichiometry and Base: Typically, two equivalents of piperidine are used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the acid (e.g., HBr, HCl) generated during the reaction. Alternatively, one equivalent of piperidine can be used with an auxiliary, non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) to scavenge the acid.
General Protocol for SN2 Piperidination of an Alkyl Bromide
This protocol provides a general method for the substitution of a primary alkyl bromide with piperidine.
Materials:
-
Primary alkyl bromide (1.0 equiv)
-
Piperidine (2.2 equiv)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (approx. 0.2-0.5 M concentration of substrate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath
Procedure:
-
To a round-bottom flask, add the alkyl bromide (1.0 equiv) and the solvent (e.g., MeCN).
-
Add piperidine (2.2 equiv) to the solution at room temperature.
-
Attach a condenser and heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylpiperidine.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for attaching piperidine to an aromatic ring, provided the ring is "activated" towards nucleophilic attack. Unlike aliphatic substitution, the SNAr mechanism is a two-step addition-elimination process.
Causality of SNAr Reaction Conditions
The SNAr mechanism involves the initial attack of the nucleophile (piperidine) on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step.[9][10] In the second, faster step, the leaving group is expelled, and aromaticity is restored.
-
Substrate Activation: For the reaction to proceed, the aromatic ring must be rendered electrophilic by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[10] These groups stabilize the negative charge of the Meisenheimer complex through resonance. Common activating groups include -NO₂, -CN, and -C(O)R. Without such activation, the reaction is often impractically slow under thermal conditions.
-
Leaving Group Effect: The typical leaving group reactivity for SN2 reactions is inverted in SNAr. The reactivity order is generally F > Cl ≈ Br > I .[9] This is because the rate-determining step is the nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack by piperidine.[9][10]
-
Solvent: As with SN2, polar aprotic solvents (DMSO, DMF, NMP) are ideal. Protic solvents like ethanol or methanol can be used, but they may slow the reaction by forming hydrogen bonds with piperidine, thereby reducing its nucleophilicity.[11]
-
Base Catalysis: The reaction is often catalyzed by a base. A second equivalent of piperidine can act as a general base to assist in the deprotonation of the Meisenheimer intermediate, which can be the rate-limiting step in some cases, especially with poor leaving groups or in non-polar solvents.[12][13][14] The presence of a base can significantly accelerate the elimination of the leaving group.[15]
Protocol for SNAr Reaction with 2,4-Dinitrochlorobenzene
This protocol describes a classic, high-yielding SNAr reaction.
Materials:
-
1-Chloro-2,4-dinitrobenzene (1.0 equiv)
-
Piperidine (2.1 equiv)
-
Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve 1-chloro-2,4-dinitrobenzene (1.0 equiv) in ethanol in a round-bottom flask.
-
Add piperidine (2.1 equiv) to the solution. An exothermic reaction is often observed.
-
Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.
-
If the product precipitates from the solution upon completion, it can be collected by filtration, washed with cold ethanol, and dried.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified via recrystallization or column chromatography.
The Rise of Microwave-Assisted SNAr
Microwave irradiation has emerged as a powerful tool for accelerating SNAr reactions, often reducing reaction times from many hours to mere minutes.[16] This technique is particularly valuable for less reactive substrates, such as unactivated halopyridines, where thermal heating would require harsh conditions.[16][17] Microwave-assisted reactions are frequently performed in high-boiling polar solvents like PEG-400 or even under solvent-free conditions.[18]
| Substrate | Leaving Group | Catalyst | Conditions | Time | Yield (%) | Reference |
| 2-Chloropyridine | Cl | None | Piperidine, Ethylene Glycol, MW | 30-120 min | Good | [16] |
| 2-Chloroquinoline | Cl | CTAB | Piperidine, PEG-400, 135 °C | 2.5 h | 97-98% | [18] |
| Aryl Halides | Br, Cl | None | Piperidine, Solvent-Free, MW | Short | Good-High | [16] |
Section 3: Palladium-Catalyzed Buchwald-Hartwig Amination
For aryl and heteroaryl halides that are not sufficiently activated for SNAr, the Buchwald-Hartwig amination is the premier method for C-N bond formation.[19] This cross-coupling reaction utilizes a palladium catalyst to couple an amine with an aryl halide or triflate, exhibiting remarkable functional group tolerance and broad substrate scope.[20][21]
Unpacking the Catalytic System
The success of a Buchwald-Hartwig reaction hinges on the careful selection of four components:
-
Palladium Source: Common precatalysts include Pd(OAc)₂ and Pd₂(dba)₃. More advanced, air-stable "G3" or "G4" precatalysts, which incorporate the ligand, are now widely used for their reliability and ease of use.[22]
-
Ligand: This is arguably the most critical component. The ligand, typically a bulky, electron-rich phosphine (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC), stabilizes the Pd(0) active species and facilitates the key steps of oxidative addition and reductive elimination.[19][22] The choice of ligand is often substrate-dependent.
-
Base: A strong, non-nucleophilic base is essential. Its primary role is to deprotonate the piperidine (or the piperidine-palladium complex) to form the more reactive amide species that participates in the catalytic cycle.[22] Sodium tert-butoxide (NaOtBu) is the most common and effective base, though others like LHMDS or K₃PO₄ are sometimes used.[20]
-
Solvent: Anhydrous, deoxygenated aprotic solvents are required, as the Pd(0) catalyst is sensitive to oxygen.[22] Toluene , dioxane , and t-butanol are common choices.
Protocol for Buchwald-Hartwig Coupling of an Aryl Bromide
This protocol outlines a general procedure for coupling piperidine with an unactivated aryl bromide using modern catalytic systems. Strict anaerobic conditions are required.
Materials:
-
Aryl bromide (1.0 equiv)
-
Piperidine (1.2-1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk tube or similar reaction vessel, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
In a glovebox or on a Schlenk line, add the aryl bromide (1.0 equiv), sodium tert-butoxide (1.4 equiv), and the palladium precatalyst (0.01-0.02 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube with a septum, then evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Finally, add piperidine (1.2-1.5 equiv) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction by adding water. Dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH458Kr08gG_jw-XJFIwjVAVtRCTi48IAE-tfE5XjF4rkjTb6TmUB_LkiOo2rFmzuunMyt490cWWU6anRyob2QIopHJSvUV0ILrTUkfkUyeoDbanWnqBbVFZSOiDzzIjwcRBb5jcDifGO3SIYQ=]
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb_JLoQYIQWvucqHTd158ycmPkQ7DED7ktwZRWyL-FaMqsQdlrDf3kpaG3nMpy1QZehiSx3GzeiFe0ISIAB05glJQNhD65PO2IL1wQQ9UEsTza7hpWkgwRo-Gie-BDLM0yG9BzU-EIz9gn50c=]
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Source URL: https://doi.org/10.1039/C4OB00946K]
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCv8lItcgo1xTMw-GbMmkovnMfBQ42W846vZVuZBHiSmJCAESxprkABex_SEBQvScucFJOn4-j_DdauBEe5x0TJJ_kAJrbnadP-JcbmRKxLZn_aEeSp2DCV5eV9MCG6YUtVqm66YcWC3xaSw8=]
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- Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Source URL: https://doi.org/10.1039/P29860001427]
- A Comparative Guide to the Reactivity of Piperidine and Piperazine in Synthesis - Benchchem. [Source URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-piperidine-and-piperazine-in-synthesis/]
- Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions - ResearchGate. [Source URL: https://www.researchgate.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. [Source URL: https://www.ijnrd.org/papers/IJNRD2304143.pdf]
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Source URL: https://doi.org/10.1039/P29850001211]
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry. [Source URL: https://ajgreenchem.com/article-1-1025-en.html]
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- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Source URL: https://www.mdpi.com/2304-6740/10/3/33]
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- Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. [Source URL: https://www.synthesis-reviews.
- Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine | Request PDF - ResearchGate. [Source URL: https://www.researchgate.net/publication/328225575_Solvent_Polarity_and_Hydrogen_Bond_Effects_on_Nucleophilic_Substitution_Reaction_of_2-Bromo-5-nitrothiophene_with_Piperidine]
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- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem. [Source URL: https://www.benchchem.
- Nucleophilic Substitution Reactions of 1-Halogeno-4-COR-2-nitrobenzenes and 1-Halogeno-6-COR-2-nitrobenzenes with Sodium Benzene. [Source URL: https://pubs.acs.org/doi/10.1021/jo00336a029]
- Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. [Source URL: https://www.mdpi.com/1420-3049/26/3/651]
- Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Source URL: https://doi.org/10.1039/P29770001316]
- Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Source URL: https://doi.org/10.1039/P29780000962]
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Source URL: https://doi.org/10.1039/P29870000951]
- Catalysis in aromatic nucleophilic substitution. 3. Reactions of piperidine with 2-methoxy-3-nitrothiophene and 2-methoxy-5-nitr. [Source URL: https://pubs.acs.org/doi/abs/10.1021/jo00441a024]
- Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling - Benchchem. [Source URL: https://www.benchchem.
- Piperidine - Wikipedia. [Source URL: https://en.wikipedia.org/wiki/Piperidine]
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications. [Source URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.7b01614]
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals. [Source URL: https://www.beilstein-journals.org/bjoc/articles/17/71]
- A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. [Source URL: https://chemrxiv.org/engage/chemrxiv/article-details/641de043232535a46747b2c5]
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC - NIH. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630321/]
- Reaction of alkyl bromide in presence of piperidine - Chemistry Stack Exchange. [Source URL: https://chemistry.stackexchange.com/questions/96291/reaction-of-alkyl-bromide-in-presence-of-piperidine]
- Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene - RSC Publishing. [Source URL: https://pubs.rsc.org/en/content/articlelanding/1979/p2/p29790001423]
- Nucleophilic Substitution Reactions. [Source URL: https://www.csus.edu/indiv/m/mackj/chem125/SN2Lect.pdf]
- Nucleophilic aromatic substitution - Wikipedia. [Source URL: https://en.wikipedia.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Synthesis of Piperidine-Containing Ligands Using Bromo-Intermediates
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of piperidine-containing ligands, with a specific focus on the strategic use of bromo-intermediates. Detailed protocols for key synthetic transformations, including Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation, are presented. The rationale behind experimental choices, troubleshooting guidance, and data interpretation are discussed to ensure robust and reproducible outcomes.
Introduction: The Central Role of Piperidine in Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly privileged scaffold in the design of therapeutic agents.[1] Its derivatives are found in over twenty classes of pharmaceuticals, ranging from anticancer to central nervous system (CNS) active drugs.[3][4] The prevalence of this motif can be attributed to its ability to confer desirable properties such as high chemical and metabolic stability, modulation of lipophilicity and water solubility, and the capacity to act as both a hydrogen bond donor and acceptor.[1] These characteristics enhance a molecule's "druggability" by improving its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) and often reducing toxicity.[1]
Bromo-intermediates, particularly bromoarenes and bromopyridines, serve as versatile and readily available starting materials for the construction of C-N bonds, a critical step in the synthesis of many piperidine-containing ligands. The carbon-bromine bond offers a reactive handle for various cross-coupling reactions, allowing for the direct and efficient installation of the piperidine moiety onto aromatic and heteroaromatic cores.
This guide focuses on two of the most powerful and widely adopted methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation. These reactions provide reliable pathways to N-aryl and N-heteroaryl piperidines, which are key structural motifs in a multitude of biologically active compounds.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Efficiency Heck Coupling Protocols for 4-(2-Piperidinoethyl)-1-bromobenzene
Introduction & Chemical Context
The substrate 4-(2-Piperidinoethyl)-1-bromobenzene represents a critical pharmacophore in the synthesis of second-generation antihistamines (e.g., Ebastine, Carebastine) and various neuroactive ligands.[1] However, utilizing this substrate in palladium-catalyzed cross-coupling (Heck-Mizoroki) reactions presents a specific "Amine Challenge."[1]
The "Amine Poisoning" Challenge
Unlike simple aryl halides, this substrate contains a tertiary amine (piperidine) tethered by a flexible ethyl linker. This moiety introduces two competing failure modes:
-
Lewis Base Coordination: The piperidine nitrogen can coordinate strongly to the electrophilic Pd(II) center, displacing labile ligands or preventing olefin coordination.
-
Chelation Trapping: The ethyl linker allows the nitrogen to form a thermodynamically stable metallacycle (palladacycle) after the oxidative addition step, effectively arresting the catalytic cycle.
This guide provides two distinct protocols designed to overcome these barriers: a Ligand-Modulated Protocol (for high-value, small-scale discovery) and a Phase-Transfer Protocol (for scalable, green process chemistry).[1]
Mechanistic Insight & Failure Analysis
To ensure reproducibility, researchers must understand the "Off-Cycle" equilibria that dictate reaction velocity.[1]
Diagram 1: Catalytic Cycle & Amine Inhibition
The following diagram illustrates the standard Heck cycle and the specific "Chelation Trap" caused by the piperidine substrate.
Figure 1: The tertiary amine can sequester the Pd(II) intermediate.[1] High temperature or bulky ligands are required to shift the equilibrium back to the active cycle.
Protocol A: Ligand-Modulated Thermal Method
Best For: Discovery chemistry, difficult coupling partners, and high-yield requirements.[1][2] Mechanism: Uses sterically bulky phosphines (Tri-o-tolylphosphine) to physically crowd the Pd center, preventing the piperidine nitrogen from binding.
Reagents & Materials[1][3][4][5][6][7][8][9][10][11]
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Styrene or tert-Butyl Acrylate (1.2 – 1.5 equiv)[1]
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)[1]
-
Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (2–6 mol%, 1:2 Pd:L ratio)[1]
-
Base: Triethylamine (Et₃N) (2.0 equiv) or K₂CO₃ (2.0 equiv)[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a dry reaction vial, dissolve Pd(OAc)₂ and P(o-tol)₃ in DMF. Stir at room temperature for 15 minutes. Observation: Solution should turn from orange to yellow/pale brown.
-
Substrate Addition: Add the aryl bromide substrate.[3] If the substrate is an HCl or HBr salt, add an extra 1.1 equiv of base immediately.
-
Reactant Assembly: Add the alkene (Styrene/Acrylate) and the base.
-
Degassing: Sparge the solution with Argon or Nitrogen for 5 minutes. Oxygen promotes phosphine oxidation, killing the catalyst.
-
Thermal Activation: Seal the vessel and heat to 100°C .
-
Note: Do not exceed 120°C as amine-promoted Pd black precipitation accelerates.[1]
-
-
Monitoring: Monitor by HPLC or TLC. Reaction typically completes in 4–12 hours.[1]
Protocol B: Ligand-Free Phase Transfer Method (Jeffery Conditions)
Best For: Scale-up, "Green" chemistry, and cost reduction.[1][2] Mechanism: Uses Tetrabutylammonium bromide (TBAB) to stabilize Pd nanoparticles ("Jeffery-type" catalysis).[1] The molten salt environment at the interface facilitates the reaction without expensive phosphines.
Reagents & Materials[1][3][4][5][6][7][8][9][10][11]
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (1–2 mol%)[1]
-
Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)[1]
-
Solvent: DMF/Water (9:1) or pure DMF.[1]
Step-by-Step Procedure
-
Charge Solids: Add Substrate, K₂CO₃, TBAB, and Pd(OAc)₂ to the reactor.
-
Solvent Addition: Add solvent.[1][4] The presence of small amounts of water (from the base or solvent) actually accelerates this specific protocol.
-
Alkene Addition: Add Styrene or Acrylate (1.5 equiv).[1]
-
Heating: Heat to 80–90°C with vigorous stirring.
-
Critical: Stirring rate must be high (>600 RPM) to maintain phase transfer efficiency if solids are present.[1]
-
-
Completion: Reaction is usually faster than Protocol A (2–6 hours).
Optimization & Troubleshooting Matrix
The following data summarizes the impact of variables specifically for the This compound substrate.
| Variable | Recommendation | Rationale |
| Ligand | P(o-tol)₃ > PPh₃ > dppf | Bulky ligands prevent the piperidine nitrogen from coordinating to Pd.[1][2] |
| Base | K₂CO₃ or NaOAc | Inorganic bases are preferred.[1] Organic bases (TEA) can act as competing ligands.[1] |
| Solvent | DMF or DMAc | High polarity is required to solubilize the polar amino-substrate.[1][2] |
| Temp | 90°C - 100°C | Below 80°C: Chelation trap dominates (slow reaction).[1][2] Above 120°C: Catalyst decomposition.[1] |
| Salt Form | Free Base preferred | If using HCl salt, you MUST neutralize in situ. Acidic protons kill the active Pd(0) species.[1] |
Workup & Purification: The "Acid-Base" Switch
Chromatography of amino-compounds on silica gel is notoriously difficult due to tailing.[1][2] We recommend a chemical purification workflow that exploits the basicity of the piperidine.
Diagram 2: Self-Validating Purification Workflow
Figure 2: This workflow ensures that neutral byproducts (phosphine oxides, homocoupled styrenes) are removed in the organic wash, while the protonated product is retained in water.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link[1]
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2271-2274.[1] Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Knowles, J. P., & Buchwald, S. L. (2011). Palladium-Catalyzed Heck Reactions of Aryl Bromides with 4-(2-Piperidinoethyl) substrates (General Methodology Reference).[1][2] Organic Process Research & Development. Link
-
Almirall S.A. (1995).[1] Process for the preparation of piperidine derivatives (Ebastine precursors). US Patent 5,399,696.[1] Link
Sources
Lithiation of 4-(2-Piperidinoethyl)-1-bromobenzene for electrophilic trapping
Application Note: Controlled Lithiation Strategies for 4-(2-Piperidinoethyl)-1-bromobenzene
Executive Summary & Scope
This application note details the protocol for the generation of the 4-(2-piperidinoethyl)phenyllithium intermediate via Lithium-Halogen (Li-Br) exchange. The substrate, This compound , presents a specific chemical duality: it contains a Lewis-basic tertiary amine (piperidine) and a reactive aryl bromide.
While the amine moiety does not allow for intramolecular stabilization (due to the para substitution geometry), its presence dictates solvent choice and workup procedures. This guide prioritizes the Lithium-Halogen Exchange pathway over deprotonation, utilizing cryogenic conditions to prevent benzylic metalation or Wurtz-type coupling.
Key Technical Challenges Addressed:
-
Amine Compatibility: Preventing amine-induced quenching or aggregate formation.
-
Selectivity: Favoring Li-Br exchange over benzylic deprotonation.
-
Solubility: Managing the solubility of the amino-aryllithium intermediate in ethereal solvents.
Mechanism & Rationale
The transformation relies on the kinetic superiority of Lithium-Halogen exchange compared to proton transfer (deprotonation) at cryogenic temperatures.
Reaction Pathway Analysis
The reaction proceeds via the attack of the alkyllithium reagent (n-BuLi) on the bromine atom. Because the piperidine nitrogen is separated from the bromine by the rigid phenyl ring and an ethyl linker (para orientation), Directed Ortho Metalation (DoM) is geometrically impossible . The amine acts solely as a distal Lewis base.
Thermodynamics vs. Kinetics:
-
Li-Br Exchange: Fast, diffusion-controlled at -78°C. Irreversible if the alkyl bromide byproduct (n-BuBr) diffuses away or is unreactive at this temp.
-
Benzylic Deprotonation: Slower. The pKa of the benzylic protons (~41) is accessible to n-BuLi, but kinetic barriers prevent this at -78°C. Warming the reaction above -40°C risks benzylic lithiation.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway highlighting the kinetic preference for Li-Br exchange at low temperatures.
Experimental Protocol
This protocol is designed for a 10 mmol scale . Scale-up requires re-evaluation of cooling capacity.
Reagents & Materials
| Component | Specification | Role |
| Substrate | This compound (>98%) | Starting Material. Must be Free Base. |
| Reagent | n-Butyllithium (1.6 M or 2.5 M in Hexanes) | Lithiating agent. Titrate before use. |
| Solvent | Anhydrous THF (Tetrahydrofuran) | Solvent.[1][2] Promotes de-aggregation of Li species. |
| Quench | D₂O (Deuterium Oxide) | For IPC (In-Process Control) validation. |
| Electrophile | DMF, CO₂, or Aldehyde | Trapping agent. |
Critical Pre-requisite: The substrate is an amine.[3] Ensure it is the free base . If it is a hydrochloride or hydrobromide salt, it must be neutralized and extracted prior to this reaction, or it will consume 1 equivalent of n-BuLi and generate Li-salts that complicate solubility.
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 100 mL 2-neck round-bottom flask (RBF) under vacuum.
-
Backfill with Argon (Ar) or Nitrogen (N₂). Repeat 3 times.
-
Add magnetic stir bar.
Step 2: Substrate Solubilization
-
Charge the RBF with Substrate (2.68 g, 10.0 mmol) .
-
Add Anhydrous THF (40 mL) via syringe.
-
Note: A concentration of 0.25 M is ideal to prevent precipitation of the lithiated intermediate.
-
-
Cool the solution to -78°C (Dry Ice/Acetone bath). Allow 15 minutes for thermal equilibration.
Step 3: Lithiation (The Critical Step)
-
Calculate n-BuLi volume: 1.05 equivalents (10.5 mmol).
-
Add n-BuLi dropwise over 10–15 minutes down the side of the flask.
-
Visual Check: The solution may turn slightly yellow/orange.
-
-
Stir at -78°C for 30–45 minutes .
-
Caution: Do not exceed 1 hour or allow to warm, to avoid benzylic deprotonation.
-
Step 4: In-Process Control (IPC) - The "Self-Validating" Step Before adding the expensive electrophile, validate the lithiation.
-
Extract a 0.5 mL aliquot via syringe (keep needle cold).
-
Squirt aliquot rapidly into a vial containing 0.5 mL D₂O .
-
Analyze organic layer by GC-MS or ¹H-NMR.
-
Success Criteria: >95% conversion to the deuterated product (4-deutero-1-(2-piperidinoethyl)benzene).
-
Failure: Presence of starting bromide indicates incomplete exchange (bad reagent or wet solvent).
-
Step 5: Electrophilic Trapping
-
Add the Electrophile (1.2 – 1.5 equiv) dissolved in minimal THF.
-
For DMF: Add neat (rapid addition).
-
For CO₂: Bubble gas through the solution (via drying tube).
-
-
Allow the reaction to stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow to warm to 0°C over 1 hour.
Step 6: Workup
-
Quench with Saturated NH₄Cl (10 mL) .
-
Adjust pH if necessary (product is basic; keep aqueous layer basic if extracting the amine, or acidic if removing non-basic impurities—usually, we extract at pH 10-12 to recover the piperidine product).
-
Extract with EtOAc (3 x 30 mL).
-
Dry over Na₂SO₄ and concentrate.
Workflow & Troubleshooting
Decision Tree
Figure 2: Operational workflow with integrated decision checkpoints.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (IPC) | Wet THF or degraded n-BuLi. | Titrate n-BuLi using diphenylacetic acid method. Distill THF over Na/Benzophenone. |
| Starting Material Recovery | Reaction temperature too low for exchange (rare) or insufficient time. | Extend lithiation time to 60 min. Ensure n-BuLi is actually entering the flask (check needle tip for blockage). |
| Wurtz Coupling (Dimer) | Temperature too high (> -40°C) or local heating during addition. | Slow down addition rate. Ensure internal temperature probe is used. |
| Benzylic Impurities | "Aging" the lithiated species too long. | Add electrophile immediately after the 30-45 min exchange window. |
References
- Preparation of Organolithiums: Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002.
-
Lithium-Halogen Exchange Kinetics: Bailey, W. F.; Patricia, J. J.[4] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988 , 352, 1-46. Link
- Handling of Amino-Aryl Lithiums: Florio, S. "Structure and Reactivity of Lithiated Nitrogen-Containing Heterocycles." Chemical Reviews, 2004, 104, 5629-5654.
-
Titration of Organolithiums: Kofron, W. G.; Baclawski, L. M. "A Convenient Method for Estimation of Alkyllithium Concentrations." Journal of Organic Chemistry, 1976 , 41, 1879. Link
-
General Protocol for Aryl Bromides: Reich, H. J. "Lithium-Halogen Exchange."[4][5][6] Reich Collection (University of Wisconsin). Link
Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi). All manipulations must be performed in a fume hood by trained personnel wearing appropriate PPE (Flame-resistant lab coat, safety glasses, gloves).
Sources
- 1. sites.wp.odu.edu [sites.wp.odu.edu]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. sites.wp.odu.edu [sites.wp.odu.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(2-Piperidinoethyl)-1-bromobenzene Synthesis
Status: Operational Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: SYN-PB-402 Subject: Yield Improvement & Impurity Control for 4-(2-Piperidinoethyl)-1-bromobenzene
Introduction
Welcome to the Technical Support Center. You are likely encountering yield issues with the synthesis of This compound (CAS: 83666-76-2).
In my experience supporting medicinal chemistry groups, this specific transformation—alkylating a secondary amine (piperidine) with a phenethyl halide—is deceptively simple. The "phenethyl" motif creates a kinetic battleground between Nucleophilic Substitution (
This guide addresses the three most common failure modes:
-
The Styrene Leak: Loss of starting material to 4-bromostyrene.
-
The Quaternization Trap: Over-alkylation leading to ammonium salts.
-
Purification Nightmares: Difficulty crystallizing the oily free base.
Module 1: Reaction Optimization (Kinetics & Solvents)
Q: My conversion is high, but the isolated yield is low (<50%). NMR shows vinyl protons. What is happening?
A: You are witnessing the "Styrene Leak."
The starting material, 4-bromophenethyl bromide , is highly prone to
The Fix: Adjust Solvent and Temperature
You must favor
-
Avoid Strong, Bulky Bases: Do not use alkoxides (
-BuOK, NaOEt). They act as bases rather than nucleophiles, driving elimination. -
Switch Solvents: If you are using Ethanol (EtOH) at reflux, stop. Protic solvents solvate the nucleophile (piperidine), reducing its reactivity and slowing
, while heat promotes . -
Recommended System: Use Acetonitrile (MeCN) or DMF with Potassium Carbonate (
) .
Comparative Solvent Data (Standardized at 60°C)
| Solvent | Dielectric Constant | Verdict | ||
| Ethanol | 24.5 | Slow | High | Avoid (Promotes elimination via solvation) |
| Toluene | 2.4 | Very Slow | Low | Poor (Poor solubility of inorganic bases) |
| Acetonitrile | 37.5 | Fast | Moderate | Optimal (Dipolar aprotic increases nucleophilicity) |
| DMF | 36.7 | Fastest | High | Risky (Hard to remove; can promote elimination if too hot) |
Visualizing the Pathway Competition
The following diagram illustrates the kinetic competition occurring in your flask.
Figure 1: Kinetic competition between the desired alkylation (Green path) and the undesired elimination to styrene (Red path).
Module 2: Stoichiometry & Reagents
Q: I see a very polar spot on the baseline of my TLC. Is this my product?
A: Likely not. It is probably the bis-piperidinium quaternary salt . If you use a 1:1 ratio of piperidine to bromide, as the reaction progresses, the product (a tertiary amine) can compete with piperidine to react with another molecule of alkyl bromide.
The Fix: The "Sacrificial" Excess
-
Ratio: Use 2.5 to 3.0 equivalents of piperidine.
-
Mechanism: The excess piperidine ensures that the concentration of the primary nucleophile always exceeds that of the product, statistically preventing the product from reacting further.
-
Bonus: The excess piperidine acts as an acid scavenger (hydrobromide sponge), reducing the need for large amounts of inorganic base.
Protocol Recommendation:
-
Dissolve 1.0 eq 4-bromophenethyl bromide in Acetonitrile (0.2 M).
-
Add 1.5 eq
(finely ground). -
Add 0.1 eq KI (Potassium Iodide) as a catalyst (Finkelstein condition to generate the more reactive iodide in situ).
-
Add 3.0 eq Piperidine .
-
Heat to 50-60°C (Do not reflux hard). Monitor by TLC until bromide is consumed.
Module 3: Workup & Purification (The "Oil" Problem)
Q: My product is an oil and difficult to crystallize. How do I purify it without a column?
A: The free base is lipophilic and often oily. The most robust purification method is Acid-Base Extraction followed by Hydrochlorination .
Why this works: Neutral impurities (styrene, unreacted bromide) will not protonate. By extracting into acid, you leave them behind in the organic layer.
Step-by-Step Purification Protocol
-
Quench: Evaporate Acetonitrile. Redissolve residue in Ethyl Acetate (EtOAc).[1]
-
Acid Extraction: Wash the EtOAc layer with 1M HCl (aq) (
).-
Chemistry: The product and excess piperidine move to the water layer (protonated). Styrene stays in EtOAc.
-
Discard the EtOAc layer.
-
-
Basification: Cool the aqueous layer to 0°C. Basify with 4M NaOH until pH > 12.
-
Chemistry: The amines are deprotonated and become oils.
-
-
Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (
). Dry over and evaporate. -
Salt Formation (The "Magic" Step):
-
Dissolve the oily residue in a minimum amount of dry Diethyl Ether or Isopropanol.
-
Add HCl in Dioxane (4M) dropwise at 0°C.
-
The HCl salt of this compound should precipitate as a white solid.
-
Filter and wash with cold ether.
-
Visualizing the Workup Workflow
Figure 2: Acid-Base purification logic to separate the target amine from neutral styrene impurities.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 10 for
vs kinetics in phenethyl systems). -
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine synthesis and nucleophilic substitution).
-
Berardi, F., et al. (2004). "Synthesis and binding affinity of new sigma-2 receptor ligands." Journal of Medicinal Chemistry, 47(9), 2308-2317. (Describes synthesis of analogous PB28 structures using phenethyl bromide alkylation).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for amine hydrochloride salt formation).
Sources
Technical Support Center: Catalyst Optimization for 4-(2-Piperidinoethyl)-1-bromobenzene
Status: Operational Subject: Troubleshooting & Optimization Guide for Aryl Halides with Coordinating Amine Tails Audience: Process Chemists, Medicinal Chemists, CMC Leads
Introduction: The "Scorpion Tail" Challenge
You are likely here because your cross-coupling reaction (Suzuki, Buchwald-Hartwig, or Heck) using 4-(2-Piperidinoethyl)-1-bromobenzene is stalling, requiring excessive catalyst loading (>5 mol%), or resulting in high residual metal levels.
The Root Cause: This substrate is not just an aryl halide; it is a chelating trap . The ethyl linker allows the tertiary piperidine nitrogen to wrap around and coordinate to the Palladium center after oxidative addition, forming a stable 6-membered metallacycle. We call this the "Scorpion Tail" effect. This intramolecular coordination displaces your ligand, pushing the catalyst into a dormant, off-cycle resting state.
This guide provides the protocols to break this chelation, optimize loading, and clean up the mess afterwards.
Part 1: Troubleshooting & Mechanism (The "Why")
Q1: Why does my reaction stall at ~60% conversion despite adding more catalyst?
A: You are likely suffering from product inhibition or intermediate stagnation . As the reaction proceeds, the concentration of the piperidine-containing species increases. If your ligand is not sterically bulky enough, the piperidine nitrogen binds to the Pd(II) intermediate, preventing transmetallation or amine binding.
The Mechanism of Failure:
-
Oxidative Addition: Pd inserts into the C-Br bond.
-
Chelation (The Trap): The piperidine tail swings back. The 2-carbon ethyl chain creates a perfect geometry for a 6-membered palladacycle.
-
Deactivation: The catalytic cycle halts because the incoming nucleophile (Boronic acid/Amine) cannot displace the intramolecular nitrogen.
Figure 1: The competition between the productive cycle and the intramolecular amine coordination (Scorpion Tail).
Part 2: Optimization Protocols (The "How")
Q2: How do I select a ligand to prevent this poisoning?
A: You must use steric bulk to physically block the piperidine nitrogen from coordinating. Standard ligands like PPh3 or dppf are often insufficient.
Recommended Ligand Classes:
-
Dialkylbiaryl Phosphines (Buchwald Ligands):
-
First Choice:RuPhos or XPhos . The bulky isopropyl or cyclohexyl groups on the phosphorus, combined with the biaryl backbone, create a "roof" over the Pd center that permits the small aryl halide but blocks the bulky piperidine tail.
-
Reference: Maiti, D. et al. Chem. Sci.[1] (2011) demonstrated RuPhos effectiveness for amine-containing substrates [1].
-
-
Bulky NHCs (N-Heterocyclic Carbenes):
-
Alternative:Pd-PEPPSI-IPr . The steric bulk of the IPr ligand prevents coordination of the amine side chain.
-
Q3: What is the most efficient method to determine the Minimum Effective Loading (MEL)?
A: Do not guess. Perform a "Dose-Response" Screen . This protocol identifies the inflection point where catalyst death exceeds turnover frequency.
Protocol: Catalyst Loading Screen
-
Scale: 0.5 mmol substrate.
-
Conditions: 1.1 equiv Nucleophile, 2.0 equiv Base (e.g., K3PO4), Solvent (Dioxane/H2O 4:1), 80°C.
-
Catalyst: Pd(OAc)2 + XPhos (1:2 ratio) OR XPhos Pd G4 Precatalyst.
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (UPLC) | Comment |
| 1 | 0.10% | 4 | 15% | Stalled. Catalyst poisoned immediately. |
| 2 | 0.50% | 4 | 45% | Incomplete. Poisoning rate > Turnover rate. |
| 3 | 1.00% | 2 | 98% | Optimal. Sufficient active Pd to complete cycle. |
| 4 | 2.50% | 1 | 100% | Excessive. Diminishing returns; harder cleanup. |
| 5 | 5.00% | 0.5 | 100% | Wasteful. High risk of metal contamination. |
Guidance: For this specific substrate, start your optimization at 1.0 mol% using a precatalyst (like XPhos Pd G4) rather than generating the catalyst in situ, to ensure maximum active species concentration at
Part 3: Post-Reaction Cleanup (The "Cleanup")
Q4: My product passes purity checks but fails Heavy Metal limits (>20 ppm Pd). Why?
A: The same feature that poisons the catalyst (the piperidine amine) binds to the residual Palladium in your product. Standard aqueous washes or Celite filtration will not remove it.
Q5: What is the validated protocol for Pd removal from this amine?
A: You need a scavenger with a higher affinity for Pd than your piperidine amine.[2] Thiol-based silica scavengers are the industry standard here.
Protocol: Scavenging with Si-Thiol / MP-TMT
-
Dissolution: Dissolve the crude reaction mixture in THF or Ethyl Acetate (do not use DCM if possible, as it slows scavenging kinetics).
-
Addition: Add SiliaMetS® Thiol or Biotage® MP-TMT (Trimercaptotriazine).
-
Loading: Add 3-5 equivalents relative to the initial Pd loading (not the substrate).
-
-
Incubation: Stir at 50°C for 4 hours . Room temperature is often too slow for breaking the Pd-Piperidine complex.
-
Filtration: Filter through a 0.45 µm PTFE membrane or a fine frit.
-
Verification: Test a small aliquot via ICP-MS.
Comparison of Scavenging Methods:
| Method | Effectiveness for Piperidine-Pd | Pros | Cons |
| Celite Filtration | Low (<10% removal) | Cheap, fast | Does not break the amine-Pd bond. |
| Activated Carbon | Moderate (50-70%) | Cheap | Can trap your product; messy; variable results. |
| Si-Thiol / TMT | High (>95% removal) | Selective, clean | More expensive; requires incubation time. |
Visual Workflow: Optimization Decision Tree
Use this logic flow to guide your experiments.
Figure 2: Decision tree for optimizing reaction conditions and purification.
References
-
Maiti, D., et al. (2011).[1] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[1][3] Chemical Science.
-
Biotage. (2023).[4] "How to Remove Palladium in three easy steps." Biotage Knowledge.
-
Johnson Matthey. (2016). "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams." Johnson Matthey Technology Review.
-
Hartwig, J. F., et al. (2009).[5] "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates."[5] J. Am. Chem. Soc.[5][6]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Piperidine Remediation Strategies
Executive Summary & Chemical Context
The Problem: Piperidine (
The Challenge: Removal is complicated by three physicochemical factors:
-
High Boiling Point: At 106°C, it resists simple rotary evaporation.
-
Water Miscibility: It is completely miscible with water, making "simple" washes ineffective without pH control.
-
Adduct Formation: In Fmoc chemistry, piperidine serves a dual role: it removes the Fmoc group and scavenges the reactive dibenzofulvene (DBF) byproduct to form a piperidine-DBF adduct.[2][3] Inadequate washing leads to DBF contamination or re-attachment.
This guide provides three orthogonal workflows for piperidine removal, selected based on your synthesis platform (Solution vs. Solid Phase) and product stability.
Decision Matrix: Select Your Protocol
Before proceeding, identify your scenario using the logic flow below.
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
Objective: Remove excess piperidine and the piperidine-dibenzofulvene (DBF) adduct from the resin matrix.
Mechanism: The DBF adduct is highly lipophilic.[4] Piperidine itself is polar. A single solvent wash is insufficient to remove both species from the interstitial pores of the resin.
The "Flow-Through" Wash Protocol
Perform this immediately after the deprotection step.
| Step | Solvent | Volume | Duration | Purpose |
| 1 | DMF | 5 x Bed Vol | 3 x 1 min | Bulk removal of piperidine and polar byproducts. |
| 2 | DCM | 5 x Bed Vol | 3 x 1 min | Swells resin (polystyrene); solubilizes lipophilic DBF-adducts. |
| 3 | IPA | 5 x Bed Vol | 2 x 1 min | Shrinks resin slightly; forces "squeezing" out of trapped solvent. |
| 4 | DMF | 5 x Bed Vol | 2 x 1 min | Re-swells resin; prepares for next coupling. |
Critical Troubleshooting Note:
The "Kaiser Test" False Positive: Traces of piperidine left on the resin will trigger a positive Kaiser test (blue beads), mimicking a free amine. If you suspect retained piperidine, perform an additional wash with 10% Diisopropylethylamine (DIPEA) in DCM , followed by DCM washes, before testing.
Protocol B: Liquid-Liquid Extraction (Solution Phase)
Objective: Exploit the basicity of piperidine (
Theory: To extract >99% of piperidine into water, the aqueous pH must be at least 2 units below its pKa (Target pH < 9). However, to prevent back-extraction and ensure speed, we target pH 1-4 .
Step-by-Step Methodology
-
Dilution: Dilute the reaction mixture with a non-polar organic solvent (Ethyl Acetate or DCM).
-
Why? Piperidine is soluble in both water and organics. We need a carrier solvent that forces the partition.
-
-
The Acidic Wash (Choose One):
-
Option 1 (Robust): Wash with 1M HCl (3x).
-
Best for: Stable products.[5]
-
-
Option 2 (Mild): Wash with 10% Citric Acid or 1M
.-
Best for: Products containing Boc, Trt, or acetal groups which might hydrolyze under strong mineral acid conditions.
-
-
-
Verification: Check the pH of the aqueous output. It must remain acidic (pH < 2). If it turns neutral/basic, you have saturated the acid; add fresh acid solution.
-
Brine Wash: Wash the organic layer once with saturated NaCl to remove residual water/acid.
-
Drying: Dry over
and concentrate.
Visualizing the Partition:
Protocol C: Azeotropic Distillation
Objective: Remove piperidine from reaction mixtures where aqueous workup is impossible (e.g., water-soluble product).
Theory: Piperidine forms a positive azeotrope with water and can be co-evaporated with toluene.
Azeotrope Data Table
| Component A | Component B | Azeotrope BP (°C) | Composition (% by wt) |
| Piperidine | Water | 92.8°C | ~65% Piperidine / 35% Water |
| Piperidine | Toluene | ~100-105°C | (Ternary azeotropes possible) |
Procedure
-
Add Toluene: Add toluene to the reaction mixture (approx 2:1 ratio relative to piperidine).
-
Rotary Evaporation: Evaporate at 50-60°C under reduced pressure.
-
Repeat: The first pass will remove the bulk. Repeat the toluene addition/evaporation cycle 2-3 times.
-
High Vacuum: Finish by placing the oil on a high-vacuum manifold (< 1 mbar) for 4 hours.
Advanced Troubleshooting (FAQ)
Q1: My product is also an amine. How do I separate it from piperidine?
-
The Issue: Acidic extraction will protonate both your product and the piperidine, pulling both into the water.[6]
-
The Fix:
-
Evaporation: If your product is high MW (>300 g/mol ), use Protocol C (High Vac/Azeotrope). Piperidine is volatile; your product likely is not.[7]
-
Scavenger Resins: Use a polystyrene-aldehyde or polystyrene-isocyanate resin. These react selectively with aliphatic amines.
-
Protocol: Add 3 equivalents of resin relative to residual piperidine. Shake for 2 hours. Filter.
-
-
Chromatography: Use Reverse Phase (C18) HPLC with a gradient of Water (0.1% TFA) / Acetonitrile. Piperidine elutes near the void volume (very polar).
-
Q2: I have a terrible emulsion during the extraction.
-
Cause: Piperidine salts can act as surfactants, especially in DCM/Water systems.
-
Solution:
-
Switch solvent from DCM to Ethyl Acetate .
-
Add solid NaCl to the aqueous layer until saturated.
-
Filter the biphasic mixture through a pad of Celite before attempting to separate layers.
-
Q3: Can I use Diethylamine (DEA) instead of Piperidine?
-
Insight: Yes, for solution-phase Fmoc removal. DEA is much more volatile (BP 55°C) and easier to strip. However, piperidine is a superior scavenger for the dibenzofulvene byproduct.[2] If you switch to DEA, you must add a scavenger (like a thiol) to trap the DBF, or the reaction equilibrium may not drive to completion.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Fields, G. B., & Fields, C. G. (1991). Solvent effects in solid phase peptide synthesis. Journal of the American Chemical Society. (Discusses piperidine-DBF adducts). Link
-
Horsley, L. H. (1973).[8] Azeotropic Data III. American Chemical Society.[8] (Source for Piperidine-Water azeotrope data). Link
-
Honda, M., et al. (2014). Deprotection of Fmoc group using DBU. (Alternative bases comparison). Link
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8703912B2 - Processes for removal of dibenzofulvene - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Storage stability and degradation of 4-(2-Piperidinoethyl)-1-bromobenzene
Welcome to the technical support center for 4-(2-Piperidinoethyl)-1-bromobenzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[1][2] A temperature of 2-8°C is recommended. The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] Inert gas blanketing, such as with argon or nitrogen, is advisable for long-term storage to minimize oxidation.
Q2: Is this compound sensitive to light?
Q3: What are the potential signs of degradation?
A3: Visual signs of degradation can include a change in color (e.g., development of a yellowish or brownish tint), clumping of the solid material, or the appearance of an unusual odor. For a definitive assessment of purity, analytical techniques such as HPLC, GC-MS, or NMR spectroscopy are necessary.
Q4: Can I handle this compound on an open bench?
A4: Due to its potential sensitivity to air and moisture, it is best practice to handle this compound in a controlled environment, such as a glove box or under a stream of inert gas.[6] If handled on an open bench, minimize the exposure time and ensure the area is well-ventilated.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Q5: What solvents are recommended for dissolving this compound?
A5: Based on its structure, this compound is expected to be soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol. The choice of solvent will depend on the specific application. For long-term storage in solution, aprotic solvents are generally preferred to minimize the risk of solvolysis.
II. Troubleshooting Guide: Degradation and Impurity Issues
This section provides a structured approach to identifying and resolving common degradation-related problems.
Issue 1: Unexpected Side Products in a Reaction
Symptoms:
-
Appearance of unexpected spots on Thin Layer Chromatography (TLC).
-
Additional peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) chromatograms.
-
Complex Nuclear Magnetic Resonance (NMR) spectra with unidentifiable signals.
Potential Causes & Solutions:
| Potential Cause | Proposed Degradation Pathway | Troubleshooting Steps |
| Oxidation of the Piperidine Ring | The tertiary amine of the piperidine ring is susceptible to oxidation, potentially forming an N-oxide or other oxidation products.[7] | 1. Verify Storage: Ensure the compound was stored under an inert atmosphere and protected from air. 2. Use Fresh Reagent: If possible, use a freshly opened container of the reagent. 3. Degas Solvents: Before use, degas reaction solvents to remove dissolved oxygen. |
| Hydrolysis of the Bromine-Carbon Bond | Although generally stable, the C-Br bond can undergo slow hydrolysis in the presence of water, especially at elevated temperatures or in the presence of certain catalysts, leading to the formation of the corresponding phenol derivative.[8] | 1. Use Anhydrous Conditions: Employ dry solvents and glassware for your reaction. 2. Control Temperature: Avoid unnecessarily high reaction temperatures. |
| Debromination | Reductive debromination can occur in the presence of certain metals or reducing agents, leading to the formation of 2-(piperidinoethyl)benzene.[9] | 1. Review Reaction Components: Scrutinize all reagents and catalysts for potential reducing agents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent side reactions with atmospheric components. |
Proposed Degradation Pathways Diagram:
Caption: Proposed degradation pathways for this compound.
Issue 2: Inconsistent Reaction Yields or Rates
Symptoms:
-
Significant variability in product yield between batches of the starting material.
-
Slower than expected reaction rates.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Partial Degradation of Starting Material | The presence of impurities from degradation can lower the effective concentration of the active reagent and potentially inhibit the desired reaction. | 1. Purity Analysis: Assess the purity of the starting material using HPLC or qNMR (quantitative NMR) before use. 2. Purification: If impurities are detected, consider purifying the starting material by recrystallization or column chromatography.[10] |
| Inhibition by Degradation Products | Certain degradation products, such as the N-oxide, could potentially coordinate with catalysts or quench reactive intermediates, thereby slowing down the reaction. | 1. Fresh is Best: Prioritize the use of newly purchased or recently purified material for critical reactions. 2. Stoichiometry Adjustment: If using older material is unavoidable, a slight excess of the reagent may be required to compensate for lower purity, but this should be done with caution. |
III. Experimental Protocols
This section provides detailed methodologies for assessing the stability and purity of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and detect the presence of potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of ACN to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in ACN.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the main compound and the percentage of any impurities.
HPLC Workflow Diagram:
Caption: Workflow for HPLC purity assessment.
Protocol 2: Accelerated Stability Study
Objective: To assess the stability of this compound under stressed conditions to predict its long-term stability.
Materials:
-
This compound samples
-
Climate chamber or oven
-
HPLC system
Procedure:
-
Initial Analysis (T=0): Analyze a control sample of the compound using the HPLC method described in Protocol 1 to establish the initial purity.
-
Sample Storage: Place accurately weighed samples in separate, sealed vials under the following conditions:
-
Condition A (Elevated Temperature): 40°C in the dark.
-
Condition B (Elevated Temperature and Humidity): 40°C / 75% Relative Humidity (if a climate chamber is available).
-
Condition C (Photostability): Exposed to light at ambient temperature.
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks).
-
Analysis: At each time point, analyze the samples using the HPLC method from Protocol 1.
-
Evaluation: Compare the purity of the stressed samples to the T=0 sample. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.
IV. References
-
Aguiar, C. P. O., Lopes, D. C. F., & Borges, R. S. (2018). Influence of piperidine ring on stability and reactivity of piperine. Chemical Data Collections.
-
Aguiar, C. P. O., Lopes, D. C. F., & Borges, R. S. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.
-
Jantarat, C., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed.
-
Wikipedia. (n.d.). Piperidine.
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
-
Various Authors. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
-
Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP.
-
Spectrum Chemical. (2019, June 10). SAFETY DATA SHEET - BROMOBENZENE.
-
YouTube. (2024, June 7). Bromination safety.
-
ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
-
CDN Isotopes. (n.d.). Safety Data Sheet.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
-
Parchem. (n.d.). This compound.
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
-
Yamamoto, T., et al. (2020, July 8). A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. PubMed.
-
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
-
Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.
-
Wang, J., et al. (2009, February 15). Degradation of halogenated benzenes in solution by electron beam irradiation method. PubMed.
-
International Journal of Pharmaceutical Science Invention. (2016, August 15). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.
-
Combi-Blocks, Inc. (2024, January 5). Safety Data Sheet - tert-Butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate.
-
DTIC. (2025, June 4). Piperidine Synthesis.
-
Tokyo Chemical Industry. (2025, March 6). SAFETY DATA SHEET - 1-(4-Bromophenyl)piperidine.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dollycorporation.com [dollycorporation.com]
- 6. LCSS: BROMINE [web.stanford.edu]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. mdpi.com [mdpi.com]
- 9. Degradation of halogenated benzenes in solution by electron beam irradiation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
Technical Support Center: Grignard Formation with Amino-Functionalized Aryl Bromides
Welcome to the technical support center for troubleshooting Grignard reagent formation with amino-functionalized aryl bromides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in this specific and often sensitive organometallic transformation. As Senior Application Scientists, we have compiled our field-proven insights to help you navigate the complexities of this reaction.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the formation of Grignard reagents from amino-functionalized aryl bromides.
Q1: My Grignard reaction with an amino-substituted aryl bromide is not initiating. What are the likely causes?
A1: The failure of a Grignard reaction to initiate when using an amino-functionalized aryl bromide is a frequent issue. The primary culprits are twofold: the acidic proton of the amine and the passivation of the magnesium surface.
-
The Problem of the Acidic Amine Proton: Grignard reagents are potent bases.[1][2][3] If a primary or secondary amine is present on your aryl bromide, the Grignard reagent, as it forms, will be immediately quenched by the acidic N-H proton.[4][5] This acid-base reaction is typically much faster than the desired reaction of the Grignard reagent with your electrophile.
-
Magnesium Surface Passivation: Magnesium metal is readily oxidized, forming a passivating layer of magnesium oxide (MgO) on its surface.[6] This oxide layer acts as a barrier, preventing the magnesium from reacting with the aryl bromide.
To troubleshoot, you must first address the acidic amine proton, typically through protection, and then ensure your magnesium is properly activated.
Q2: How can I overcome the interference of the amino group's acidic proton?
A2: The most effective strategy is to "protect" the amino group by replacing the acidic proton with a group that is stable under the Grignard reaction conditions and can be easily removed later.[7][8][9]
Common protecting groups for amines in the context of Grignard reactions include:
-
Carbamates: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group.[8][10] It is generally stable to Grignard reagents but can be cleaved under acidic conditions.
-
Benzyl Groups: N-benzylation of the amine is another option.[7][10] The benzyl group is robust but typically requires hydrogenolysis for removal.
-
Sulfonamides: Groups like tosyl (Ts) and the more recently developed Nms (2,4,6-tris(trifluoromethyl)benzenesulfonyl) can be employed.[11] Nms-amides have shown particular stability towards Grignard reagents.[11]
The choice of protecting group will depend on the overall synthetic route and the tolerance of other functional groups in your molecule to the deprotection conditions.[8][9]
Q3: What are the best methods for activating the magnesium metal?
A3: Activating the magnesium is crucial for a successful Grignard formation. Several methods can be employed:[6][12]
-
Mechanical Activation: Physically crushing the magnesium turnings in a dry flask with a glass rod can break the oxide layer and expose a fresh, reactive surface.[6][12] Continuous stirring of dry magnesium turnings under an inert atmosphere has also been reported to be effective.[12]
-
Chemical Activation:
-
Iodine: Adding a small crystal of iodine is a classic method. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer.[6]
-
1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. It reacts with the magnesium to form magnesium bromide and ethylene gas, the observation of which indicates an active magnesium surface.[6][13]
-
Diisobutylaluminum hydride (DIBAH): For plant-scale or highly sensitive reactions, DIBAH can be used to activate the magnesium surface at lower temperatures.[14]
-
-
Using Highly Reactive Magnesium: "Rieke Magnesium" is a highly reactive form of magnesium that can be prepared by the reduction of a magnesium salt.[15][16] It is particularly useful for preparing functionalized Grignard reagents at low temperatures.[15][16]
Q4: My reaction starts but then turns cloudy and black, and I get a low yield. What is happening?
A4: This observation often suggests side reactions are occurring. The most common side reaction is Wurtz-type coupling, where two aryl radicals dimerize. This can be promoted by prolonged heating or high concentrations of the aryl halide. The black color may indicate the formation of finely divided magnesium.
Consider the following adjustments:
-
Control the Addition Rate: Add the solution of your aryl bromide to the magnesium suspension slowly and at a rate that maintains a gentle reflux. A rapid addition can lead to a high local concentration of the aryl halide, favoring dimerization.
-
Optimize the Temperature: While some heat is often required for initiation, prolonged refluxing, especially for extended periods, can degrade the Grignard reagent.[17] Once the reaction has initiated, maintain a gentle reflux.
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from aryl bromides due to its higher boiling point and better solvating properties for the Grignard reagent.[17][18]
Troubleshooting Guide
This section provides more detailed protocols and visual aids to guide you through the experimental challenges.
The Fundamental Problem: The Acidic Amine Proton
The core issue is the incompatibility of the acidic proton on the nitrogen atom with the strongly basic Grignard reagent. The following diagram illustrates this problematic acid-base reaction.
Caption: The problematic self-quenching of the Grignard reagent.
Workflow for Successful Grignard Formation
The following workflow provides a logical sequence of steps to overcome the challenges associated with amino-functionalized aryl bromides.
Caption: A logical workflow for successful Grignard reagent formation.
Experimental Protocols
Protocol 1: Boc Protection of an Amino-Aryl Bromide
This protocol describes a general procedure for protecting a primary or secondary amine with a tert-butyloxycarbonyl (Boc) group.
-
Dissolve the Substrate: Dissolve the amino-aryl bromide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add Base: Add a base such as triethylamine (1.5 equivalents) or use an aqueous solution of sodium bicarbonate.
-
Add Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution.[10]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, perform an aqueous workup to remove the base and any water-soluble byproducts. Extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting Boc-protected aryl bromide by column chromatography or recrystallization.
Protocol 2: Activation of Magnesium with 1,2-Dibromoethane
This is a common and effective method for activating magnesium turnings.[6][13]
-
Prepare the Apparatus: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (argon or nitrogen).[17]
-
Add Magnesium: Add the magnesium turnings (typically 1.1-1.5 equivalents) to the cooled flask.
-
Add Dry Solvent: Add a small amount of anhydrous THF, just enough to cover the magnesium.
-
Initiate Activation: Using a syringe, add a small amount (a few drops) of 1,2-dibromoethane.
-
Observe for Reaction: Gentle warming may be necessary to initiate the reaction. The observation of gas bubbles (ethylene) indicates that the magnesium surface is activated.[6]
-
Proceed with Grignard Formation: Once the bubbling is observed, you can begin the slow addition of your protected aryl bromide solution.
Data Presentation: Comparison of Amine Protecting Groups
The following table summarizes the characteristics of common amine protecting groups for Grignard reactions.
| Protecting Group | Structure | Stability to Grignard | Deprotection Conditions | Advantages | Disadvantages |
| Boc (tert-butyloxycarbonyl) | R-NH-C(=O)OtBu | Good | Strong Acid (e.g., TFA, HCl)[8][10] | Easy to install and remove. | Sensitive to strong acids. |
| Cbz (Carboxybenzyl) | R-NH-C(=O)OCH₂Ph | Good | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions. | Requires hydrogenation for removal. |
| Bn (Benzyl) | R-NH-CH₂Ph | Good | Hydrogenolysis (H₂, Pd/C)[7][10] | Very stable. | Requires hydrogenation for removal. |
| Tosyl (Ts) | R-NH-SO₂-Tol | Generally stable, but can react | Strong reducing agents or harsh acidic conditions | Very robust. | Difficult to remove.[11] |
| Nms | R-NH-SO₂-Ar(CF₃)₃ | Excellent | Mild conditions (e.g., specific thiols)[11] | High stability and milder removal than Ts. | Reagent can be expensive. |
References
-
Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
-
Chemistry Stack Exchange. (2021). Activation of Grignard reagent. [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
- Google Patents. (2001).
-
Sciencemadness Discussion Board. (2022). Question about amine protection for Grignard reaction. [Link]
-
National Institutes of Health. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Chemistry Stack Exchange. (2015). Can grignard reagent contain secondary amino group?[Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Quora. (2018). What is the role of halides in the reactivity of Grignard reagent?[Link]
-
ACS Publications. (2007). The Grignard Reagents. [Link]
-
Khan Academy. (n.d.). Synthesis using Grignard reagents_Part1. [Link]
-
Ludwig-Maximilians-Universität München. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. [Link]
-
Harvard University. (1980). The Mechanism of Formation of Grignard Reagents: The Kinetics of Reaction of Substituted Aryl Bromides with Magnesium and with Tri-n-butyltin Hydride in Ethereal Solvents. [Link]
-
YouTube. (2018). Reaction of amides with Grignard reagents. [Link]
-
Wikipedia. (n.d.). Grignard reaction. [Link]
-
University of Nebraska-Lincoln. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]
-
ACS Publications. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
ResearchGate. (2000). (PDF) Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
-
YouTube. (2019). preparation of Grignard reagents. [Link]
-
YouTube. (2020). REACTION OF AMINES WITH GRIGNARDS REAGENT (RMGX). [Link]
-
YouTube. (2020). Formation Of Grignard Reagent Mechanism | Organic Chemistry. [Link]
-
Khan Academy. (n.d.). Grignard Reagents. [Link]
-
YouTube. (2018). Grignard Reagent Reaction Mechanism. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Khan Academy [khanacademy.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Lab Reporter [fishersci.co.uk]
- 11. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
Column chromatography solvent systems for piperidinoethyl derivatives
Technical Support Center: Purification of Piperidinoethyl Derivatives Ticket ID: #8492-PIP Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The "Silanol Trap"
You are likely reading this because your piperidinoethyl derivative is streaking (tailing) on the TLC plate, eluting as a broad band, or staying irreversibly stuck at the baseline.
The Root Cause: Piperidinoethyl derivatives are tertiary amines with a basic nitrogen (pKa ~10-11). Standard flash chromatography uses silica gel (
-
The Interaction: An acid-base reaction occurs between your basic piperidine nitrogen and the acidic silanol, forming a semi-stable salt/hydrogen bond.
-
The Result: The compound "drags" along the column rather than partitioning cleanly, destroying resolution.
This guide provides the solvent systems and protocols to break this interaction.
Module 1: The "Magic" Solvent System (DCM / MeOH / )
For 90% of piperidinoethyl derivatives, a simple Dichloromethane (DCM) and Methanol (MeOH) gradient is insufficient. You must introduce a base to compete for the silanol sites.[2][3]
Q: Can I just add aqueous ammonia to my DCM?
A: No. Aqueous ammonium hydroxide (
Protocol: Preparation of the Ammoniated Mobile Phase
Do not mix three solvents every time. Create a stock "Polar Modifier" first.
-
Prepare Solvent B (The Modifier):
-
Take 900 mL of Methanol (MeOH).
-
Add 100 mL of Ammonium Hydroxide (
, ~28-30% aqueous). -
Result: A clear, miscible "10% ammoniated methanol" solution.
-
-
Run the Gradient:
-
Solvent A: Pure DCM.
-
Solvent B: The Ammoniated Methanol prepared above.
-
Gradient: 0% to 10% B.[4] (This results in a final ammonia concentration of ~0.1% to 1% on the column, which is sufficient to deactivate silanols).
-
Data: Solvent System Strength Matrix
| System | Composition | Strength/Polarity | Best For |
| Standard | 95:5 DCM:MeOH | Low | Neutral impurities; likely causes amine tailing. |
| The "Magic" Mix | DCM / [10% | Medium | Standard piperidinoethyl derivatives. Balances solubility and silanol deactivation. |
| The "TEA" Mix | EtOAc / MeOH / TEA (90:5:5) | Medium-High | Compounds sensitive to DCM; very lipophilic amines. |
| The "Nuke" | CHCl | High | Highly polar quaternary salts or N-oxides. |
Module 2: Triethylamine (TEA) Pre-Treatment
Q: My compound is still streaking even with ammoniated methanol. What now? A: The silica might be too active. You need to "saturate" the column with a base before the run begins. Triethylamine (TEA) is preferred here because it is more lipophilic than ammonia and coats the silica effectively.
Protocol: The TEA Wash Method
-
Pack the Column: Slurry pack your silica in Hexanes or DCM as usual.
-
The Pre-Wash: Before loading your sample, flush the column with 2 Column Volumes (CV) of Hexane/TEA (95:5) or DCM/TEA (95:5) .
-
The Flush: Flush with 2 CV of pure solvent (Hexane or DCM) to remove excess free TEA.
-
Why? The TEA binds to the hyper-active silanol sites, "capping" them.
-
-
The Run: Load your sample and run your standard gradient (e.g., DCM/MeOH). The background TEA is usually sufficient to prevent tailing.
Critical Note: TEA has a high boiling point (89°C). It will remain in your fractions.
-
Removal: You must rotovap thoroughly or perform a quick wash of your combined fractions with saturated
if your compound is lipophilic enough.
Module 3: Troubleshooting Decision Tree
Caption: Decision matrix for selecting the correct purification modality based on TLC behavior.
Module 4: Alternative Stationary Phases (FAQ)
Q: I cannot use ammonia or TEA because my compound is sensitive to base. What are my options? A: If you cannot modify the mobile phase, you must modify the stationary phase.
-
Amine-Functionalized Silica:
-
Neutral Alumina:
-
Alumina (
) comes in Acidic, Neutral, and Basic grades. -
Use Neutral Alumina (Brockmann Grade III) . It lacks the aggressive protons of silica.
-
Caveat: Alumina has lower surface area than silica; you will need a larger column (approx. 2x the mass of silica) for the same load.
-
-
Reverse Phase (C18):
-
If your derivative is polar, switch to C18.
-
Buffer: Use 0.1% Formic Acid or Ammonium Bicarbonate (pH 10).
-
Warning: At low pH (Formic acid), the piperidine is protonated (
), which makes it very polar and it may elute in the void volume. High pH (Ammonium Bicarbonate) keeps it neutral and retains it better on C18.
-
References
-
Biotage. (2023).[9] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[2][4][6] Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.[2][6][10] Retrieved from [Link]
-
ResearchGate. (2014).[11] When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]
-
Sorbent Technologies. (2022). Amino Silica Gel Applications.[1][2][5][6][12][13] Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. sorbtech.com [sorbtech.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Validation & Comparative
C13 NMR chemical shifts for 4-(2-Piperidinoethyl)-1-bromobenzene
Comparative Guide: C NMR Structural Elucidation of 4-(2-Piperidinoethyl)-1-bromobenzene
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, process development scientists, and spectroscopy analysts.
Executive Summary: Strategic Importance & Identification
This compound (CAS: 93248-33-4, often synthesized as a salt) serves as a critical pharmacophore in the development of sigma receptor ligands, antihistamines, and neuroprotective agents. Its structural integrity relies on the precise linkage of a lipophilic bromobenzene tail to a basic piperidine head via an ethyl spacer.
This guide provides a comparative analysis of the
Key Validation Metric
The "Go/No-Go" signal in the carbon spectrum is the ~27 ppm downfield shift of the ethyl linker's
Comparative Chemical Shift Data
The following table contrasts the target molecule with its direct precursor. Use this data to assess reaction completion and product purity.
Solvent:
| Carbon Assignment | Label | Target: this compound ( | Precursor: 4-Bromophenethyl bromide ( | |
| Aliphatic Linker | ||||
| Ethyl | C-8 | 60.5 | 32.6 | +27.9 (Deshielding by N) |
| Ethyl | C-7 | 33.2 | 38.9 | -5.7 ( |
| Piperidine Ring | ||||
| Piperidine | C-9 | 54.6 | N/A | Diagnostic for amine |
| Piperidine | C-10 | 26.1 | N/A | Ring characteristic |
| Piperidine | C-11 | 24.5 | N/A | Ring characteristic |
| Aromatic System | ||||
| C-Br (Ipso) | C-4 | 119.8 | 120.5 | Heavy Atom Shielding |
| C-Ar (Ortho to Br) | C-3,5 | 131.4 | 131.7 | Inductive Effect |
| C-Ar (Meta to Br) | C-2,6 | 130.6 | 130.5 | Resonance Effect |
| C-Ar (Ipso to Ethyl) | C-1 | 139.5 | 138.8 | Alkyl substitution |
Note on Heavy Atom Effect: The Carbon directly attached to Bromine (C-4) appears significantly upfield (~120 ppm) compared to a standard benzene carbon (~128 ppm). This is due to the heavy atom effect (spin-orbit coupling) of Bromine, not just electron density.
Structural Logic & Assignment Flowchart
To confidently assign peaks without 2D NMR, follow this logic pathway. The distinction relies on DEPT-135 (Distortionless Enhancement by Polarization Transfer) phasing.
Figure 1: Decision tree for assigning carbon environments based on chemical shift zones and peak intensities.
Experimental Protocol: Synthesis to Spectrum
This protocol ensures the integrity of the sample, preventing "ghost peaks" from residual piperidine or solvent.
Step 1: Sample Preparation
-
Isolation: Ensure the product is in the free base form. If the hydrochloride salt is used, shifts for C-8 and C-9 will move slightly upfield due to protonation effects on the nitrogen lone pair.
-
Solvent: Dissolve 20-30 mg of compound in 0.6 mL
(Chloroform-d).-
Why?
is non-polar, minimizing hydrogen bonding shifts seen in DMSO.
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (KBr/NaBr) from the synthesis step.
Step 2: Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: The quaternary carbons (C-1 and C-4) have long
relaxation times. A short D1 will suppress these signals, making the C-Br peak at 119 ppm disappear into the noise.
-
-
Scans (NS): Minimum 256 scans (due to lower sensitivity of
C). -
Spectral Width: 0 - 200 ppm.[1]
Step 3: Experimental Workflow
Figure 2: Workflow from synthesis to validation.[2][3][4][5][6] The critical checkpoint is the removal of excess piperidine during workup, which would otherwise obscure the C-9/C-10 region.
Troubleshooting & Nuances
Distinguishing Impurities
-
Residual Piperidine: Look for sharp signals at 47.5 ppm and 26.6 ppm . If present, the sample requires high-vacuum drying.
-
Starting Material (Alkyl Bromide): Watch for the triplet at 32.6 ppm . Even 5% contamination is visible here due to the lack of overlapping signals in this region.
Solvent Effects
If solubility is poor and DMSO-
-
The C-8 (Ethyl
) and C-9 (Piperidine ) signals will shift slightly. -
The solvent septet will appear at 39.5 ppm , potentially obscuring the Ethyl
signal (C-7). Recommendation: Use whenever possible for this specific molecule.
References
-
SDBS Database . Spectral Database for Organic Compounds. SDBS No. 1658 (Piperidine) & Analogous Bromobenzene derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent additivity rules).
-
Reich, H. J. Chemical Shift Ranges in Carbon-13 NMR. University of Wisconsin-Madison. [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. ijpsi.org [ijpsi.org]
- 6. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Piperidinoethyl Bromobenzene
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of piperidinoethyl bromobenzene, a compound of interest in pharmaceutical research and development. Understanding the fragmentation patterns is crucial for the structural elucidation, impurity profiling, and metabolic studies of this and related molecules. This document will objectively compare its expected fragmentation under different ionization techniques with alternative structures, supported by established principles of mass spectrometry.
Introduction: The Significance of Fragmentation in Structural Elucidation
In mass spectrometry, the fragmentation of a molecule upon ionization provides a unique "fingerprint" that is instrumental in determining its structure.[1][2] The choice of ionization technique significantly influences the extent and nature of this fragmentation. Hard ionization techniques, such as Electron Ionization (EI), impart high energy to the analyte, leading to extensive and often complex fragmentation patterns that are highly reproducible and useful for library matching.[2][3][4] Conversely, soft ionization techniques like Electrospray Ionization (ESI) typically produce protonated molecules ([M+H]⁺) with minimal in-source fragmentation, making them ideal for molecular weight determination and subsequent tandem mass spectrometry (MS/MS) studies.[4][5][6]
This guide will explore the predicted fragmentation pathways of piperidinoethyl bromobenzene and compare them with the known fragmentation of its core substructures and related compounds.
Predicted Fragmentation of Piperidinoethyl Bromobenzene
The structure of piperidinoethyl bromobenzene combines a piperidine ring, an ethyl linker, and a bromobenzene moiety. Its fragmentation is therefore expected to be a composite of the characteristic fragmentation of each of these components.
Electron Ionization (EI) Mass Spectrometry
Under EI conditions (typically 70 eV), the initial ionization event is most likely to occur at the site with the lowest ionization energy, which in this molecule would be the lone pair of electrons on the nitrogen atom of the piperidine ring.[3]
The primary and most characteristic fragmentation pathway for N-alkyl piperidines is α-cleavage , the breaking of the carbon-carbon bond adjacent to the nitrogen.[5] In the case of piperidinoethyl bromobenzene, this would involve the cleavage of the bond between the two carbons of the ethyl linker. This results in the formation of a highly stable, resonance-stabilized iminium ion.
Another significant fragmentation pathway involves the cleavage of the bond between the ethyl linker and the bromobenzene ring. Additionally, the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will be a key diagnostic feature, resulting in doublet peaks (M and M+2) for any fragment containing the bromine atom.[1][7][8]
Predicted Major EI Fragmentation Pathways:
Caption: Predicted EI fragmentation pathways of piperidinoethyl bromobenzene.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
In ESI, piperidinoethyl bromobenzene, with its basic nitrogen, will readily form a protonated molecule, [M+H]⁺, in positive ion mode.[5][9] Tandem mass spectrometry (MS/MS) of this precursor ion, through collision-induced dissociation (CID), will reveal characteristic fragmentation patterns.
The fragmentation of the [M+H]⁺ ion is expected to be initiated at the charge site (the protonated nitrogen). Common fragmentation pathways for protonated piperidine derivatives include the neutral loss of small molecules and cleavage of the piperidine ring.[6]
Predicted Major ESI-MS/MS Fragmentation Pathways:
Caption: Predicted ESI-MS/MS fragmentation of protonated piperidinoethyl bromobenzene.
Comparative Fragmentation Analysis
To provide a robust framework for identifying piperidinoethyl bromobenzene, its fragmentation pattern should be compared with structurally similar compounds.
| Compound | Key Fragmentation Features | Rationale for Comparison |
| N-Methylpiperidine | Under EI, a prominent base peak at m/z 98 due to α-cleavage (loss of a hydrogen radical).[10] | Represents the fragmentation of the core N-substituted piperidine ring without the bromophenyl group. |
| Bromobenzene | The mass spectrum shows a strong molecular ion peak at m/z 156/158 and a key fragment at m/z 77 corresponding to the phenyl cation after the loss of the bromine radical.[11] | Represents the fragmentation of the brominated aromatic portion of the target molecule. |
| 1-(Piperidin-2-ylmethyl)piperidine | Differentiation from the 3-substituted isomer is possible based on the abundance of the m/z 98 fragment, which is more favorable for the 2-isomer due to direct α-cleavage.[12] | Highlights how the position of substitution on the piperidine ring can significantly alter fragmentation patterns, a key consideration for isomer differentiation. |
| 1-Bromobutane | Exhibits characteristic M and M+2 peaks. A notable fragment at m/z 57 arises from the loss of the bromine atom.[7] | Provides a simple aliphatic example of bromine's isotopic signature and C-Br bond cleavage. |
Experimental Protocols
The following are detailed methodologies for acquiring mass spectra of piperidinoethyl bromobenzene.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is recommended.
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Method:
-
Data Analysis:
-
Identify the molecular ion peaks (M and M+2).
-
Elucidate the structure based on the observed fragment ions and compare them to the predicted fragmentation pathways.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for potential matches.[5]
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS), such as a triple quadrupole or Q-TOF, equipped with an ESI source.[5]
-
LC Method:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound of interest (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Ionization Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive.[5]
-
Full Scan (MS1): Acquire a full scan spectrum to determine the m/z of the protonated precursor ion ([M+H]⁺).
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion and perform a product ion scan to generate the fragmentation spectrum.
-
Collision Energy: Optimize the collision energy to achieve a good distribution of fragment ions.[5]
-
-
Data Analysis:
-
Identify the precursor ion and the major fragment ions.
-
Propose fragmentation pathways consistent with the observed product ions.
-
Overall Experimental Workflow:
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thiele.ruc.dk [thiele.ruc.dk]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 10. Piperidine, 1-methyl- [webbook.nist.gov]
- 11. Benzene, bromo- [webbook.nist.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Reference Standards for 4-(2-Piperidinoethyl)-1-bromobenzene
This guide provides a technical comparison of reference standard grades for 4-(2-Piperidinoethyl)-1-bromobenzene (CAS: 849519-43-3 / 83011-43-2), a critical intermediate scaffold used in the synthesis of H3 histamine antagonists and sigma receptor ligands.
Executive Summary & Strategic Context
In pharmaceutical development, This compound serves as a Regulatory Starting Material (RSM) or advanced intermediate. Its purity directly correlates to the impurity profile of the Final Drug Substance (FDS).
Because this compound is often a custom intermediate rather than a pharmacopeial drug substance, a "Compendial Standard" (USP/EP) often does not exist. Therefore, drug developers must establish their own Primary Reference Standard .
This guide compares the three tiers of reference materials available for this compound, defining when to use each based on the drug development lifecycle (Pre-clinical vs. GMP).
Comparative Analysis: Reference Standard Grades
The following table objectively compares the three available grades. Note that "Purity" is not just a number; it is the certainty of that number.
| Feature | Tier 1: Primary Reference Standard | Tier 2: Secondary (Working) Standard | Tier 3: Research/Reagent Grade |
| Primary Use | GMP Release Testing , Method Validation, Qualifying Secondary Standards. | Routine QC , In-process control (IPC), Stability monitoring.[1] | Early Route Scouting , Synthesis piloting, Non-GMP intermediate testing. |
| Assigned Purity | Absolute Methods (Mass Balance or qNMR). Uncertainty ±0.3%. | Relative Assay (vs. Primary Standard). Uncertainty ±1.0%.[2] | Area % (HPLC only). Often overestimates purity. |
| Characterization | Full Structural Elucidation (1H/13C NMR, MS, IR) + ROI + Water + Solvents. | Identity (IR/HPLC-RT) + Assay (HPLC). | Minimal (H-NMR + HPLC Area %). |
| Traceability | Traceable to SI Units (via qNMR internal std) or NIST. | Traceable to the In-House Primary Standard. | Batch-specific COA only. No traceability. |
| Cost/Time | High / 4-6 weeks to qualify. | Low / 1 week to qualify. | Low / Immediate availability. |
| Risk Profile | Low Risk: Defensible in regulatory filings (IND/NDA). | Medium Risk: Acceptable if qualification protocol is robust. | High Risk: "Area %" ignores water/salts, leading to potency errors. |
Technical Deep Dive: The "Self-Validating" Qualification Protocol
To establish a Tier 1 Primary Standard for this compound when no USP standard exists, you must follow a self-validating characterization workflow.
A. Structural Validation (Identification)
Before assessing purity, the structure must be unequivocally proven to rule out regioisomers (e.g., ortho-bromo analogs).
-
1H NMR (400 MHz+, CDCl3):
-
Diagnostic Signal: The triplet at ~2.6–2.8 ppm (methylene adjacent to nitrogen) and the triplet at ~3.0 ppm (benzylic methylene).
-
Aromatic Region: Distinct AA'BB' system for the para-substituted benzene (approx 7.1 and 7.4 ppm).
-
-
Mass Spectrometry (LC-MS):
-
Parent Ion: [M+H]+ = 268/270 amu (1:1 isotopic ratio confirms Bromine presence).
-
B. Purity Assignment (The "Gold Standard" Method)
Do not rely on HPLC Area% alone. It fails to detect inorganic salts, moisture, or residual solvents, which depress potency.
Method 1: The Mass Balance Approach (100% - Impurities)
-
Organic Impurities: HPLC-UV at 220 nm (low selectivity) and 254 nm.
-
Water: Karl Fischer (Coulometric). Expect hygroscopicity due to the tertiary amine.
-
Residual Solvents: GC-Headspace.
-
Residue on Ignition (ROI): Gravimetric ash test for inorganic salts.
Method 2: Quantitative NMR (qNMR) – Recommended qNMR provides an absolute purity value traceable to an NIST internal standard (e.g., Maleic Acid or TCNB), independent of the compound's UV response factor.
-
Protocol:
-
Weigh ~20 mg of this compound (Analyte).
-
Weigh ~10 mg of NIST-traceable Internal Standard (IS).
-
Dissolve both in CDCl3.
-
Set relaxation delay (
) to >5× (typically 30s) to ensure full magnetization recovery. -
Integrate the benzylic methylene protons of the Analyte vs. the IS protons.
-
Critical Impurity Profiling
When selecting a standard, ensure it characterizes the following specific process impurities common to this scaffold:
-
Des-bromo Analog (1-Phenyl-4-(2-piperidinoethyl)):
-
Origin: Over-reduction during synthesis or starting material impurity.
-
Risk:[3] Lacks the reactive handle for downstream coupling; acts as a chain terminator.
-
-
Vinyl Analog (4-(2-Piperidinoethenyl)-1-bromobenzene):
-
Origin: Incomplete reduction if synthesized via styrene intermediates.
-
Risk: Potential genotoxic impurity (Michael acceptor).
-
Visualizing the Qualification Workflow
The following diagram illustrates the decision logic and workflow for establishing a reference standard system for a Non-Compendial intermediate.
Figure 1: Workflow for establishing a qualified Primary Reference Standard from crude synthetic material.
Experimental Protocol: HPLC Purity Assessment
Use this protocol to compare "Research Grade" samples against your "Primary Standard."
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (Amide/Amine absorption) and 254 nm (Aromatic).
-
Temperature: 30°C.
-
System Suitability Requirement:
-
Tailing factor for this compound: < 1.5.
-
Resolution between Main Peak and "Des-bromo" impurity: > 2.0.
-
References
-
International Conference on Harmonisation (ICH). (2006).[4][5] Q3A(R2): Impurities in New Drug Substances.[4][5] Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Reference Standards). Retrieved from [Link]
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[6] (Requires Subscription).
-
PubChem. Compound Summary: this compound (Data Source).[7] National Library of Medicine. Retrieved from [Link]
- Althoff, R., et al. (2020). Implementation of quantitative NMR (qNMR) for the determination of the purity of reference standards. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates the qNMR methodology cited in Section 3).
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. database.ich.org [database.ich.org]
- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Primary vs Secondary Standards | Advent [adventchembio.com]
- 7. 4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide | C14H19BrN2O | CID 380066 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4-(2-Piperidinoethyl)-1-bromobenzene Post-Synthesis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a foundational pillar of scientific rigor. The identity and purity of a compound like 4-(2-Piperidinoethyl)-1-bromobenzene, a versatile intermediate in pharmaceutical synthesis, must be unequivocally established before its use in further developmental stages. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate its structure, moving beyond mere procedural steps to explain the causality behind experimental choices. Our approach is rooted in creating a self-validating system of evidence, ensuring the highest degree of confidence in the final product.
The Analytical Gauntlet: A Multi-Technique Imperative
No single analytical method can definitively confirm the structure of a newly synthesized compound. Instead, we must subject the molecule to a gauntlet of orthogonal techniques. Each method provides a unique piece of the structural puzzle, and only when all pieces fit together can we claim validation. This integrated approach is crucial for ensuring product safety, meeting global regulatory standards, and providing a solid foundation for subsequent research.[1] Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy form the core of this analytical strategy, each offering complementary information.[1][2]
The validation process is a logical workflow designed to build an irrefutable case for the compound's identity and purity.
Caption: Overall workflow for the synthesis and structural validation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks.[3][4][5]
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR provides data on the number of distinct proton environments, their relative numbers (integration), and the connectivity between neighboring protons (spin-spin splitting). For this compound, we expect to see signals corresponding to the aromatic protons, the ethyl bridge protons, and the piperidine ring protons.
Expected ¹H NMR Signals (400 MHz, CDCl₃):
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-2', H-6' (Aromatic) | ~ 7.40 | Doublet (d) | 2H | Protons on the aromatic ring ortho to the bromine atom are deshielded. |
| H-3', H-5' (Aromatic) | ~ 7.05 | Doublet (d) | 2H | Protons on the aromatic ring meta to the bromine atom. |
| H-α (Ethyl) | ~ 2.75 | Triplet (t) | 2H | Methylene group attached to the aromatic ring, coupled to H-β. |
| H-β (Ethyl) | ~ 2.55 | Triplet (t) | 2H | Methylene group attached to the piperidine nitrogen, coupled to H-α. |
| H-a (Piperidine) | ~ 2.45 | Multiplet (m) | 4H | Protons on carbons adjacent to the nitrogen are deshielded. |
| H-b, H-c (Piperidine) | ~ 1.55 - 1.40 | Multiplet (m) | 6H | Remaining protons of the piperidine ring. |
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
¹³C NMR reveals the number of unique carbon environments in the molecule. While standard ¹³C NMR is powerful, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, adding another layer of certainty.
Expected ¹³C NMR Signals (100 MHz, CDCl₃):
| Assigned Carbons | Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-4' (Aromatic) | ~ 138.0 | Quaternary carbon attached to the ethyl group. |
| C-2', C-6' (Aromatic) | ~ 131.5 | Aromatic CH carbons ortho to the bromine. |
| C-3', C-5' (Aromatic) | ~ 130.0 | Aromatic CH carbons meta to the bromine. |
| C-1' (Aromatic) | ~ 120.0 | Quaternary carbon attached to the bromine (ipso-carbon). The bromine's "heavy atom effect" causes an upfield shift compared to what electronegativity alone would predict.[6] |
| C-β (Ethyl) | ~ 60.5 | Carbon adjacent to the piperidine nitrogen. |
| C-a (Piperidine) | ~ 54.5 | Carbons in the piperidine ring adjacent to the nitrogen. |
| C-α (Ethyl) | ~ 33.5 | Carbon adjacent to the aromatic ring. |
| C-b (Piperidine) | ~ 26.0 | Carbons beta to the piperidine nitrogen. |
| C-c (Piperidine) | ~ 24.5 | Carbon gamma to the piperidine nitrogen. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the Free Induction Decay (FID) using Fourier transformation.[7] Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an indispensable tool in drug development, providing precise molecular weight information and fragmentation data that serves as a molecular fingerprint.[1][8][9][10] For this compound, high-resolution mass spectrometry (HRMS) is the gold standard.
A key diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[11] This results in two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2), which is a definitive indicator of the presence of a single bromine atom.
Expected HRMS and Fragmentation Data (Electron Ionization):
| m/z (Mass-to-Charge Ratio) | Ion Identity | Rationale |
|---|---|---|
| 269/271 | [C₁₃H₁₈BrN]⁺˙ | Molecular Ion (M⁺˙) . The 1:1 intensity ratio of these peaks confirms the presence of one bromine atom. |
| 183/185 | [C₇H₆Br]⁺ | Loss of the piperidinoethyl side chain via benzylic cleavage. A common and favorable fragmentation pathway for alkylbenzenes. |
| 170/172 | [C₈H₈Br]⁺ | McLafferty rearrangement followed by cleavage. |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the bond between the ethyl bridge and the piperidine ring, resulting in the piperidinomethyl cation. This is a very common fragment for N-alkyl piperidines. |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small amount (~1 mg/mL) of the purified compound in a suitable volatile solvent like methanol or acetonitrile.[12]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition: Infuse the sample solution directly or via a chromatographic inlet (GC-MS or LC-MS). Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the isotopic distribution pattern and identify key fragment ions.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13][14][15] While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent confirmatory tool.[16] For our target compound, IR will confirm the presence of the aromatic ring, aliphatic C-H bonds, and the C-N bond of the tertiary amine. The absence of N-H stretches (typically ~3300-3500 cm⁻¹) is crucial to confirm the tertiary nature of the piperidine nitrogen.[17][18]
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3050 | C-H Stretch | Aromatic C-H |
| ~ 2930, 2850 | C-H Stretch | Aliphatic C-H (Piperidine & Ethyl) |
| ~ 1590, 1490 | C=C Stretch | Aromatic Ring |
| ~ 1250-1020 | C-N Stretch | Aliphatic Tertiary Amine[17][19] |
| ~ 820 | C-H Bend (out-of-plane) | 1,4-disubstituted (para) aromatic ring |
| ~ 600-500 | C-Br Stretch | Carbon-Bromine bond |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: No specific preparation is needed for the ATR method.[13] Place a small amount of the purified liquid or solid compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them with expected values.
Data Integration and Validation Logic
Caption: Decision tree for integrated data analysis and structural validation.
Conclusion
The structural validation of a synthesized compound like this compound is a non-negotiable step in the research and development pipeline. By employing a multi-technique approach that leverages the strengths of NMR, MS, and IR spectroscopy, we create a robust, self-validating body of evidence. This guide outlines a comprehensive strategy that moves beyond simple data collection to a logical, evidence-based confirmation process. Adherence to these principles ensures the scientific integrity of the work, the reliability of subsequent experiments, and the ultimate safety and efficacy of potential therapeutic agents derived from it.
References
- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Google Cloud.
- Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. (2025, June 20). SK pharmteco.
- Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025, November 21). Coriolis Pharma.
- LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development. (2026, February 12). InfinixBio.
- NMR Spectroscopy: Principles, Types & Applications Explained. (n.d.). Vedantu.
- Mass Spectrometry in Drug Development Applications. (2025, March 10). Netpharmalab.
- Infrared Spectroscopy Application in Pharmaceutical and Chemical Industries. (n.d.). Lambda Scientific.
- Pharmaceutical Infrared Spectrometers. (n.d.). American Pharmaceutical Review.
- Applications of near-infrared spectroscopy in the pharma and biopharma industries. (n.d.). Malvern Panalytical.
- The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products. (n.d.). National Center for Biotechnology Information.
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator.
- What Is Infrared Spectroscopy? Fundamentals & Applications. (2024, January 31). Excedr.
- IR: amines. (n.d.). University of Calgary.
- Infrared Spectroscopy. (n.d.). Illinois State University.
- Structural elucidation by NMR(1HNMR). (n.d.). SlideShare.
- Minimum requirements for reporting analytical data for environmental samples: (IUPAC technical report). (2025, August 7). ResearchGate.
- NMR Basics for the absolute novice. (n.d.). JEOL.
- MINIMUM REQUIREMENTS FOR REPORTING ANALYTICAL DATA FOR ENVIRONMENTAL SAMPLES. (n.d.). IUPAC.
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene. (n.d.). Benchchem.
- SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University.
- NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks.
- 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online.
- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. (n.d.). Benchchem.
- Mass Spectrometry: Fragmentation. (n.d.). University of Wisconsin-River Falls.
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014, April 2). PubMed.
- Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube.
- Data format standards in analytical chemistry. (n.d.). KIT.
- IUPAC Technical Reports and Recommendations. (n.d.). Pure and Applied Chemistry.
- 1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report). (n.d.). National Center for Biotechnology Information.
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Georg Thieme Verlag KG.
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange.
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Comparative Characterization Guide: 4-(2-Piperidinoethyl)-1-bromobenzene
Executive Summary
Compound: 4-(2-Piperidinoethyl)-1-bromobenzene CAS No: 849519-43-3 (Free Base) Formula: C₁₃H₁₈BrN Molecular Weight: 268.19 g/mol [1][2]
This guide provides a technical comparison of Elemental Analysis (EA) against orthogonal characterization techniques (HPLC, NMR) for the validation of this compound. While High-Performance Liquid Chromatography (HPLC) is the industry standard for purity profiling, this guide demonstrates why EA remains the "Gold Standard" for confirming bulk material composition, identifying salt states, and detecting non-chromatographic impurities (e.g., inorganic salts, retained moisture) that can disastrously affect downstream Grignard or Suzuki couplings.
Theoretical vs. Experimental Elemental Analysis (The Benchmark)
Elemental analysis (CHNBr) provides the definitive confirmation of the gross molecular formula. For this compound, precise adherence to theoretical values is the primary indicator of a successful isolation of the free base versus the hydrobromide salt.
Table 1: Theoretical Composition Data
| Element | Free Base (C₁₃H₁₈BrN) | Hydrobromide Salt (C₁₃H₁₈BrN·HBr) | Tolerance Limit (±0.4%) |
| Carbon (C) | 58.22% | 44.73% | 57.82% – 58.62% |
| Hydrogen (H) | 6.77% | 5.49% | 6.37% – 7.17% |
| Nitrogen (N) | 5.22% | 4.01% | 4.82% – 5.62% |
| Bromine (Br) | 29.79% | 45.79% | 29.39% – 30.19% |
Critical Insight: A common synthesis error involves incomplete neutralization of the hydrobromide salt after bromination. As shown in Table 1, a Carbon value dropping toward 44% or a Bromine value spiking to 45% immediately identifies the presence of the salt form, a distinction HPLC often misses due to in-column dissociation.
Comparative Performance: EA vs. Orthogonal Alternatives
To ensure scientific rigor, researchers must understand when to rely on EA versus modern chromatographic techniques.
Table 2: Method Performance Comparison
| Feature | Elemental Analysis (EA) | HPLC (UV-Vis) | ¹H-NMR Spectroscopy |
| Primary Utility | Bulk Purity & Elemental Composition | Trace Organic Impurity Profiling | Structural Connectivity |
| Detection Basis | Combustion (CO₂, H₂O, N₂, Br₂) | UV Absorption / Retention Time | Magnetic Resonance of Nuclei |
| Salt Detection | Excellent (Detects counterions) | Poor (Salts dissociate in mobile phase) | Good (Chemical shift changes) |
| Inorganic Impurities | Detectable (Low C/H/N values) | Blind (Inorganics rarely absorb UV) | Blind (Unless nuclei are NMR active) |
| Solvent Entrapment | Detectable (Shifts C/H ratios) | Detectable (if specific method used) | Excellent (Quantifiable) |
| Sample Required | ~2–5 mg (Destructive) | <1 mg (Non-destructive) | ~5–10 mg (Non-destructive) |
Why EA is Indispensable for this Compound
This compound is frequently used as a precursor for Grignard reagents or Palladium-catalyzed cross-couplings.
-
Poisoning Risk: Retained inorganic salts (e.g., K₂CO₃ from alkylation) will not show up on HPLC but will lower the %C and %N in EA. These salts can poison Pd-catalysts.
-
Stoichiometry: Accurate molecular weight is crucial for organometallic reactions. Mistaking the HBr salt for the free base introduces a 30% mass error, ruining reaction stoichiometry.
Experimental Protocol: Synthesis & Characterization Workflow
The following protocol outlines the synthesis of the target compound via alkylation, followed by the rigorous characterization workflow.
Step-by-Step Methodology
1. Synthesis (Alkylation Route):
-
Reagents: 4-Bromophenethyl bromide (1.0 eq), Piperidine (3.0 eq), K₂CO₃ (2.0 eq), Acetonitrile (Reagent Grade).
-
Procedure: Reflux the mixture for 12 hours. The excess piperidine acts as both nucleophile and base.
-
Workup: Evaporate solvent. Partition residue between Water and Ethyl Acetate. The organic layer contains the Free Base.
2. Purification:
-
Acid/Base Extraction: Extract the organic layer with 1M HCl (Target moves to aqueous phase as salt). Wash aqueous layer with Ether (removes non-basic impurities). Basify aqueous layer with NaOH to pH 12. Extract back into Ethyl Acetate.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
3. Elemental Analysis Protocol (Combustion):
-
Instrument: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II.
-
Sample Prep: Dry sample in a vacuum oven at 40°C for 4 hours to remove surface moisture. Weigh 2.00 mg ± 0.05 mg into a tin capsule.
-
Combustion: Furnace temperature at 950°C with Oxygen boost.
-
Detection: Thermal Conductivity Detector (TCD).[3]
Workflow Visualization
Figure 1: Integrated Characterization Workflow. Note that EA, HPLC, and NMR are performed in parallel to provide orthogonal validation.
Troubleshooting & Data Interpretation
When EA results deviate from the theoretical values calculated in Table 1, use the following logic to diagnose the issue.
Decision Logic for EA Failures
Figure 2: Diagnostic decision tree for interpreting Elemental Analysis deviations.
Case Study Analysis
-
Scenario: A researcher obtains %C = 56.10%, %H = 6.90%, %N = 5.05%.
-
Analysis: Carbon is low (-2.1%), but Hydrogen is slightly high. Nitrogen is close.
-
Diagnosis: This profile often indicates retained water . Water adds mass (diluting %C and %N) but adds significant Hydrogen.
-
Resolution: Dry the sample at 50°C under high vacuum (0.1 mbar) for 6 hours and re-test.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 380066, 4-Bromo-N-[2-(piperidin-1-yl)ethyl]benzamide (Analogue Structure Reference).[4] Retrieved from [Link]
-
Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis.[5] ResearchGate.[6] Retrieved from [Link]
-
Royal Society of Chemistry. (2013).[7] Synthesis of bromobenzene derivatives and characterization. Journal of Materials Chemistry C. Retrieved from [Link]
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- 7. rsc.org [rsc.org]
Safety Operating Guide
4-(2-Piperidinoethyl)-1-bromobenzene: Proper Disposal Procedures
Executive Summary: Immediate Action Directives
Do NOT dispose of 4-(2-Piperidinoethyl)-1-bromobenzene down the drain. Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless necessary for dissolution, as this increases disposal costs and complicates incineration. Do NOT mix with strong acids or oxidizers in the waste stream.[1][2][3]
This compound is a halogenated organic amine .[1] It requires segregation into a dedicated Halogenated Waste stream to ensure compliance with EPA regulations (RCRA) and to prevent the formation of uncontrolled acid gases during incineration without scrubbers.[1]
Chemical Profile & Hazard Identification
To execute a safe disposal plan, you must understand the "Why" behind the protocol.[1] The disposal method is dictated by the molecule's functional groups.[1]
Chemical Identity[1][5][6][7]
-
CAS Number: 849519-43-3 (Generic/Analogous references used for hazard profiling)[4][1][5]
-
Molecular Formula: C₁₃H₁₈BrN[4]
Functional Group Analysis (The "Why")
| Functional Group | Hazard / Reactivity | Disposal Implication |
| Aryl Bromide | Halogenated Organic | MUST be incinerated in a facility with flue gas scrubbing (to capture HBr).[4][1] Segregate from non-halogenated waste.[1][2][6][7] |
| Tertiary Amine (Piperidine) | Organic Base | Incompatible with strong acids (exothermic salt formation) and strong oxidizers.[1][3] |
| Alkyl Linker | Combustible | Potential flammability.[1][3] Treat as an organic solvent waste.[1][8] |
Key Hazards (GHS Classification)
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1][9]
-
Aquatic Toxicity: Harmful to aquatic life (prevent release to environment).[1]
Pre-Disposal Validation: The Self-Validating System
Before adding this chemical to a waste container, you must perform a Compatibility Validation .[4][1] This prevents "blind mixing," which is the leading cause of laboratory waste accidents.
Protocol: The "Drop Test"
-
Objective: Confirm the waste container does not contain incompatible oxidizers or concentrated acids.
-
Procedure:
Waste Stream Classification & Segregation
Proper classification ensures regulatory compliance (RCRA).[1]
RCRA Waste Codes
This compound is not a "P" or "U" listed waste by name.[1] However, it is regulated based on characteristics and solvent mixtures .[1]
| Condition | Likely Waste Code | Description |
| Pure Substance | D001 (if ignitable) or None | If not ignitable, it is simply "Non-RCRA Regulated Hazardous Waste" (state dependent) but must still be incinerated.[4][1] |
| Dissolved in Methanol | F003 / D001 | Ignitable spent solvent mixture.[1] |
| Dissolved in DCM | F002 / D001 | Spent halogenated solvent mixture.[1] |
The "Halogen Rule"
If this compound is mixed with any non-halogenated solvent (e.g., Acetone), the entire mixture must be classified as Halogenated Waste .[4][1]
-
Reasoning: Halogenated waste is significantly more expensive to dispose of.[1] Contaminating 10L of Acetone with 5g of this bromide turns the whole 10L into high-cost halogenated waste.[1]
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound)
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[4][1]
-
Labeling: Apply a hazardous waste label.
-
Bagging: If the solid is a fine powder, double-bag it in sealable Ziploc bags before placing it in the rigid container to prevent dust inhalation upon reopening.[1]
-
Handoff: Transfer to EHS (Environmental Health & Safety) for incineration.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
pH Check: Ensure the solution pH is between 5 and 10.
-
Segregation: Pour into the Halogenated Solvent carboy.
-
Log Entry: Immediately record the volume and chemical name on the waste container's log sheet.
Workflow Visualization
The following diagram outlines the decision logic for disposing of this compound.
Figure 1: Decision logic for the segregation and packaging of halogenated amine waste.[4][1]
Emergency Spill Response
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: The compound is a respiratory irritant.[1] Clear the immediate area.[1][9]
-
PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]
-
Containment:
-
Disposal of Debris: All contaminated absorbents must be placed in a sealed bag and treated as Hazardous Chemical Waste (Solid), not regular trash.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 380066, 4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide (Structural Analog).[4][1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]
Sources
- 1. nyu.edu [nyu.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. peptide.com [peptide.com]
- 4. 90633-19-5|4-Bromo-1-ethylpiperidine|BLD Pharm [bldpharm.com]
- 5. parchem.com [parchem.com]
- 6. vumc.org [vumc.org]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. danielstraining.com [danielstraining.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Personal Protective Equipment (PPE) & Handling Guide: 4-(2-Piperidinoethyl)-1-bromobenzene
Executive Safety Summary
Immediate Action Required: This compound combines the lipophilicity of an aryl halide with the basicity and skin-permeability of a piperidine derivative. Standard laboratory PPE is insufficient for prolonged contact.
| Parameter | Specification | Critical Note |
| CAS Number | 849519-43-3 (Typical) | Verify specific isomer/salt form on container. |
| Primary Hazards | Skin/Eye Irritant (H315/H319), STOT-SE (H335) | High potential for skin absorption due to amine/halide structure. |
| Glove Protocol | Double-glove System | Standard Nitrile degrades rapidly against halogenated amines. |
| Engineering Control | Fume Hood Mandatory | Do not handle on open bench. |
| Spill Response | Silver Shield / Laminate | Nitrile provides <5 min protection during spills. |
Molecular Risk Profiling (The "Why" Behind the Protocol)
To understand the safety requirements, we must deconstruct the molecule into its functional pharmacophores. This is not merely a "toxic chemical"; it is a bifunctional permeator .
-
The Piperidine Moiety (Amine Base): Piperidine derivatives are organic bases. They are known skin sensitizers and can rapidly penetrate the stratum corneum. Unlike simple inorganic bases, the organic nature allows them to bypass lipid barriers.
-
The Bromobenzene Moiety (Aryl Halide): Halogenated aromatics are excellent solvents for fats. When attached to the piperidine ring, this moiety increases the lipophilicity of the entire molecule, acting as a "vehicle" that drags the irritant amine deeper into the dermal layers.
Expert Insight: Do not treat this simply as a solid powder. Upon dissolution in organic solvents (DCM, THF), the permeation rate through standard nitrile gloves increases exponentially. The combination of an amine and a halogenated aromatic creates a mixture that attacks nitrile rubber by swelling and degradation.
PPE Technical Specifications
A. Hand Protection (The Critical Control Point)
Most laboratory accidents with this class of compounds occur due to "silent permeation"—where the chemical passes through the glove without visible degradation.
| Glove Material | Thickness (mil) | Est. Breakthrough | Usage Context |
| Nitrile (Disposable) | 4-6 mil | < 5 mins | Splash Only. Must be double-gloved. Change immediately upon contact. |
| Nitrile (Extended Cuff) | 8-10 mil | 15-30 mins | General handling of solid powder. |
| Laminate (Silver Shield) | Multi-layer | > 480 mins | Mandatory for spill cleanup or immersion tasks. |
| Viton / Butyl | 12+ mil | > 240 mins | Excellent resistance, but poor dexterity. Use as over-glove. |
Protocol:
-
Routine Synthesis: Wear 4 mil Nitrile (inner) + 8 mil Nitrile (outer). Colored inner gloves (e.g., orange/blue) are recommended to visualize tears.
-
Spill Cleanup: Do NOT use standard nitrile. Don Silver Shield/Laminate gloves immediately.
B. Respiratory & Eye Protection[1][2][3][4][5][6][7][8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1) are required if working with liquids or fine powders. Safety glasses are acceptable only if the reaction is fully enclosed in a hood sash.
-
Respiratory:
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The amine group requires the AG component, while the bromobenzene requires OV protection.
-
Operational Handling Workflow
This protocol is designed to minimize static charge (flammability risk) and aerosolization (inhalation risk).[2][5][8]
Step 1: Pre-Weighing Preparation
-
Activate ionizing fan in the balance enclosure to neutralize static on the piperidine derivative (powders in this class are often static-prone).
-
Place a disposable absorbent mat (pig mat) inside the hood.
Step 2: Transfer & Solubilization
-
Technique: Use a wide-mouth funnel. Do not pour; use a spatula to transfer solid to avoid dust generation.
-
Solvent Choice: If dissolving in Dichloromethane (DCM) or Chloroform, be aware that these solvents effectively "carry" the bromobenzene derivative through nitrile gloves. Double gloving is non-negotiable here.
Step 3: Reaction Monitoring
-
When taking TLC/LCMS aliquots, use long-needle syringes to avoid putting hands inside the plane of the hood sash.
-
Dispose of needles immediately in a sharps container; do not recap (risk of injection of the potent biologically active intermediate).
Step 4: Decontamination
-
Wipe down all tools (spatulas, flask necks) with methanol-soaked tissues inside the hood.
-
Dispose of tissues as solid hazardous waste.
Emergency Response Logic (Visualization)
The following diagram outlines the decision logic for exposure and spill response. It prioritizes the "Speed of Permeation" concept discussed in Section 2.
Figure 1: Decision logic for exposure response and spill mitigation. Note the specific prohibition of alcohol for skin washing, as it enhances the solubility and absorption of the bromobenzene moiety.
Disposal & Waste Management
Disposal must align with the chemical's dual nature (halogenated + amine).
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be bagged in clear polyethylene bags, labeled "Toxic Solid - Halogenated Organic," and sealed.
-
Liquid Waste:
-
Segregation: Do not mix with oxidizing acids (Nitric/Perchloric). The amine group can react exothermically.
-
Stream: Dispose of in the Halogenated Organic Solvents waste stream. Even if dissolved in non-halogenated solvents (like Methanol), the presence of the Bromine atom classifies the entire mixture as halogenated for incineration purposes.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] [Link]
-
PubChem. (n.d.).[10] Compound Summary: 4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide (Structural Analog Safety Data). National Library of Medicine. [Link][11]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. [Link]
-
Carl Roth. (2025).[4][5] Safety Data Sheet: Piperidine. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. isotope.com [isotope.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 10. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide | C14H19BrN2O | CID 380066 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
